molecular formula C13H9BrO3 B1663761 5-Bromo-3-phenyl salicylic acid CAS No. 99514-99-5

5-Bromo-3-phenyl salicylic acid

Cat. No.: B1663761
CAS No.: 99514-99-5
M. Wt: 293.11 g/mol
InChI Key: HUQWWRUNBHYQLK-UHFFFAOYSA-N
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Description

The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases (HSDs), with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 5-bromo-3-phenyl Salicyclic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM). It does not inhibit AKR1C4 at 100 µM.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQWWRUNBHYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626874
Record name 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99514-99-5
Record name 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Synthetic Pathway

The synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide, in this case, 5-bromosalicylic acid, with an arylboronic acid, phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base in a suitable solvent system.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which involves the copper-promoted coupling of aryl halides.[1][2] However, the Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, higher yields, and broader functional group tolerance.[3][4]

Synthesis_Pathway 5-bromosalicylic_acid 5-bromosalicylic acid reagents Pd Catalyst Base Solvent 5-bromosalicylic_acid->reagents phenylboronic_acid phenylboronic acid phenylboronic_acid->reagents product 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid reagents->product Suzuki-Miyaura Coupling

Caption: Synthetic route to 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocols

The following protocols are based on established procedures for Suzuki-Miyaura cross-coupling reactions of similar substrates.[3][4][5]

Synthesis of the Starting Material: 5-bromosalicylic acid

5-bromosalicylic acid can be prepared by the bromination of salicylic acid.[2]

Materials:

  • Salicylic acid

  • Bromine

  • Acetic acid

Procedure:

  • Dissolve salicylic acid (10 g) in acetic acid.

  • Slowly add bromine (12 g) to the solution at 25-30°C.

  • The reaction mixture is left to proceed, and upon completion, the product, 5-bromosalicylic acid, will precipitate.

  • The solid is collected by filtration and can be recrystallized from ethanol.

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 5-bromosalicylic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., [PdCl2(NH2CH2COOH)2] or Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., distilled water or a mixture of 1,4-dioxane and water)

Procedure:

  • In a round-bottomed flask, combine 5-bromosalicylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and the base (3.0 mmol).

  • Add the solvent (e.g., 5.0 mL of distilled water).

  • Stir the mixture at room temperature under an air atmosphere for approximately 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate from the reaction mixture.

Purification
  • Filter the precipitate and wash it with distilled water to remove the catalyst and other water-soluble byproducts.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) and allow it to cool to induce crystallization.

  • Collect the purified crystals of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid by vacuum filtration.

  • Alternatively, the crude product can be purified by column chromatography on silica gel.[6]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - 5-bromosalicylic acid - Phenylboronic acid - Pd Catalyst - Base - Solvent react Stir at Room Temperature (approx. 1.5 h) start->react monitor Monitor by TLC react->monitor filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Water filter->wash purify Recrystallization or Column Chromatography wash->purify characterize Characterize Product: - Yield Calculation - Spectroscopic Analysis (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

ParameterValueReference
Molecular Formula C₁₃H₉BrO₃[7]
Molecular Weight 293.11 g/mol [7]
CAS Number 99514-99-5[1]
Typical Yield High[5]
Appearance Crystalline solid
Purity >98%[1]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml[1]

Spectroscopic Data

The structural confirmation of the synthesized 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is performed using various spectroscopic techniques.

Technique Observed Data
¹H NMR Expected signals for aromatic protons. The chemical shifts will be influenced by the hydroxyl, carboxyl, and bromo substituents, as well as the biphenyl linkage.
¹³C NMR Expected signals for the 13 carbon atoms in the molecule, including the carboxyl carbon (~170 ppm) and aromatic carbons.
IR (Infrared) Characteristic absorption bands for O-H stretching (broad, from carboxylic acid and phenol), C=O stretching (from carboxylic acid), and C-Br stretching.
MS (Mass Spectrometry) Molecular ion peak corresponding to the molecular weight of the compound (m/z 293.11 for [M]+) and characteristic isotopic pattern for bromine. PubChem lists a precursor ion m/z of 290.9662 for [M-H]⁻.[7]

Note: Specific peak assignments for NMR and IR would require experimental data for the synthesized compound.

References

Preparation of 5-Bromo-3-phenyl Salicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of 5-Bromo-3-phenyl Salicylic Acid.

This technical guide provides a comprehensive overview of this compound, a key small molecule inhibitor used in biomedical research. The document details its physicochemical properties, a representative synthesis protocol, characterization data, and its primary biological application as a selective inhibitor of the aldo-keto reductase 1C1 (AKR1C1) enzyme.

Physicochemical and Biological Data

Quantitative data for this compound has been compiled to provide a clear reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
IUPAC Name 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid[1][2]
CAS Number 99514-9-5[1][3]
Molecular Formula C₁₃H₉BrO₃[1][3]
Molecular Weight 293.1 g/mol [1][3]
Appearance Crystalline solid[1][3]
Purity ≥98%[1][2]
Solubility DMF: 20 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL[1][3]
Storage Conditions -20°C[1][3]

Table 2: Spectroscopic Characterization Data

TechniqueExpected Signals/Bands
¹H NMR Signals include a downfield-shifted hydroxyl proton (δ 10–12 ppm), aromatic protons from both the phenyl and brominated rings (δ 6.5–8.5 ppm), and a broad carboxylic acid proton signal (δ ~12 ppm).[3]
IR Spectroscopy Strong absorption bands are expected for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (500–600 cm⁻¹).[3]
UV (λmax) 220, 301 nm[1]

Table 3: Inhibitory Activity against AKR1C Isoforms

Target EnzymeInhibition Constant (Ki)
AKR1C1 140 nM[1]
AKR1C2 1.97 µM[1]
AKR1C3 21 µM[1]
AKR1C4 No inhibition observed at 100 µM[1]

Synthesis and Experimental Protocols

The preparation of this compound is typically achieved through the electrophilic bromination of its precursor, 3-phenylsalicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid backbone direct the incoming electrophile. The -OH group is a strong activating group, directing ortho- and para-, while the -COOH group is a deactivating group. The bromination occurs at the 5-position, which is para to the strongly activating hydroxyl group.

G cluster_workflow General Synthesis Workflow Start Start with 3-Phenylsalicylic Acid Reaction Electrophilic Bromination (e.g., with Br₂ or Pr₄NBr₉) in an organic solvent (e.g., CH₂Cl₂) Start->Reaction Quench Quench Reaction (e.g., with aq. Na₂S₂O₃) Reaction->Quench Extraction Work-up & Extraction (e.g., with Et₂O and H₂O) Quench->Extraction Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Bromination of 3-Phenylsalicylic Acid

This protocol is a representative method based on general procedures for the bromination of phenolic compounds and should be adapted and optimized as necessary.

Materials:

  • 3-Phenylsalicylic acid (precursor)

  • Tetrapropylammonium nonabromide (Pr₄NBr₉) or liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether (Et₂O)

  • Deionized water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, rubber septum, separation funnel

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Purification system (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylsalicylic acid (1.0 equiv.) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Brominating Agent: Slowly add the brominating agent. If using Pr₄NBr₉, add it as a solid (approx. 0.33 mol%). If using liquid bromine, add a solution of Br₂ (1.0-1.1 equiv.) in dichloromethane dropwise to the cooled reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction is often exothermic.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Stir until the dark red/orange color of any excess bromine disappears.

  • Work-up and Extraction: Transfer the mixture to a separation funnel. Add deionized water and extract the aqueous layer multiple times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Biological Activity and Research Applications

This compound is recognized primarily as a potent and selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1). The AKR1C subfamily includes several human hydroxysteroid dehydrogenases (HSDs) that play critical roles in steroid metabolism.[1]

AKR1C1, specifically, is a 20α-HSD that metabolizes progesterone into its inactive form, 20α-hydroxyprogesterone.[1] The activity of AKR1C1 has been implicated in the pathophysiology of certain cancers and in the processing of neuroactive steroids that affect brain function.[1] The selectivity of this compound for AKR1C1 over other isoforms like AKR1C2 and AKR1C3 makes it a valuable tool for studying the specific roles of this enzyme in various biological processes.[1]

G cluster_pathway Progesterone Metabolism Pathway & Inhibition Progesterone Progesterone (Active Progestin) AKR1C1 AKR1C1 Enzyme (20α-HSD) Progesterone->AKR1C1 Metabolized by Inactive 20α-Hydroxyprogesterone (Inactive Metabolite) AKR1C1->Inactive Produces Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Selectively Inhibits

Caption: Inhibition of progesterone metabolism by this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. When handling this compound, researchers should wear appropriate personal protective equipment, including gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a crucial research chemical, offering high selectivity as an inhibitor of the AKR1C1 enzyme. This guide provides the essential technical information for its synthesis, characterization, and application. The detailed data and representative protocols serve as a valuable resource for scientists in drug development and biomedical research exploring the roles of steroid metabolism in health and disease.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-3-phenyl Salicylic Acid on AKR1C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism and has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of 5-Bromo-3-phenyl salicylic acid, a potent and selective inhibitor of AKR1C1. This document details the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and experimental protocols for studying this interaction, serving as a valuable resource for researchers in drug discovery and development.

Introduction to AKR1C1

AKR1C1 is a member of the aldo-keto reductase superfamily, a group of NADP(H)-dependent oxidoreductases.[1] Its primary physiological role is the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone, thereby regulating progesterone levels and signaling.[2] Beyond its role in progesterone metabolism, AKR1C1 is involved in the metabolism of other steroids and xenobiotics.[3] Dysregulation of AKR1C1 expression and activity has been linked to various cancers, where it can contribute to therapeutic resistance and disease progression.[4] Consequently, AKR1C1 has emerged as a promising therapeutic target for the development of novel inhibitors.

This compound: A Selective AKR1C1 Inhibitor

This compound is a synthetic molecule designed as a selective inhibitor of human AKR1C1.[5] Its chemical structure features a salicylic acid scaffold with a bromine atom at the 5-position and a phenyl group at the 3-position. This specific substitution pattern is crucial for its high potency and selectivity.

Mechanism of Action: Binding and Inhibition

The inhibitory action of this compound is a result of its direct binding to the active site of the AKR1C1 enzyme. The key to its potent and selective inhibition lies in the specific molecular interactions it forms with the amino acid residues within the catalytic pocket.

Structure-guided design and evaluation have revealed that the additional phenyl group of 3-bromo-5-phenylsalicylic acid targets a nonconserved hydrophobic pocket within the active site of AKR1C1.[5][6] This interaction is a primary determinant of its high affinity and selectivity over the closely related isoform AKR1C2, where this pocket is not as accommodating due to the presence of a valine residue instead of a leucine at position 54.[5]

The binding of this compound to AKR1C1 is stabilized by a network of interactions:

  • Hydrogen Bonds: The inhibitor forms hydrogen bonds with key residues in the active site, including Tyrosine 55 (Tyr55) and Histidine 117 (His117).[5][6]

  • Van der Waals Interactions: The phenyl ring of the inhibitor engages in van der Waals interactions with several residues, such as Leucine 54 (Leu54), Leucine 308 (Leu308), and Phenylalanine 311 (Phe311), further anchoring it within the active site.[5][6]

By occupying the active site, this compound prevents the binding of the natural substrate, progesterone, and the cofactor NADP(H), thereby inhibiting the enzymatic reduction of progesterone.

Quantitative Data on AKR1C1 Inhibition

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibitory constants.

InhibitorTargetKi (nM)IC50 (nM)Selectivity over AKR1C2Selectivity over AKR1C3Reference
This compoundAKR1C1140-14-fold150-fold[7][8][9]
3-Bromo-5-phenyl salicylic acidAKR1C14460 (in cells)21-fold>1000-fold[5][10]
3-Chloro-5-phenylsalicylic acidAKR1C10.86100 (in cells)24-fold-[4]

Impact on Cellular Signaling Pathways

The inhibition of AKR1C1 by this compound has significant implications for cellular signaling pathways where AKR1C1 plays a regulatory role.

Progesterone Metabolism Pathway

The most direct consequence of AKR1C1 inhibition is the modulation of the progesterone metabolism pathway. By blocking the conversion of progesterone to 20α-hydroxyprogesterone, this compound effectively increases the intracellular concentration of active progesterone.[2] This can have profound effects on progesterone receptor-mediated signaling, which is crucial in reproductive tissues and certain cancers.[4]

Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 20a-hydroxyprogesterone 20a-hydroxyprogesterone AKR1C1->20a-hydroxyprogesterone Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1

Caption: Inhibition of Progesterone Metabolism by this compound.

HIF-1α Signaling Pathway

Recent studies have implicated AKR1C1 in the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[11] Knockdown of AKR1C1 has been shown to decrease the protein levels of HIF-1α and its target genes, which are involved in metabolic reprogramming in cancer cells.[11] While the direct mechanistic link is still under investigation, it is plausible that the inhibition of AKR1C1 by this compound could similarly lead to a downregulation of the HIF-1α pathway, thereby affecting tumor metabolism and growth.

AKR1C1 AKR1C1 HIF1a HIF-1α AKR1C1->HIF1a TargetGenes HIF-1α Target Genes (e.g., HK2, LDHA) HIF1a->TargetGenes Metabolism Metabolic Reprogramming TargetGenes->Metabolism Proliferation Cell Proliferation Metabolism->Proliferation Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1

Caption: Postulated Impact of AKR1C1 Inhibition on the HIF-1α Pathway.

JAK2/STAT3 Signaling Pathway

AKR1C1 has also been shown to play a role in the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[12][13] Overexpression of AKR1C1 can lead to the deactivation of the JAK2/STAT3 pathway.[12] Therefore, inhibition of AKR1C1 by this compound could potentially lead to the activation of this pathway. The precise consequences of this modulation are context-dependent and require further investigation.

AKR1C1 AKR1C1 JAK2 JAK2 AKR1C1->JAK2 STAT3 STAT3 JAK2->STAT3 Downstream Downstream Signaling STAT3->Downstream Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1

Caption: Potential Influence of AKR1C1 Inhibition on the JAK2/STAT3 Pathway.

Experimental Protocols

The following protocols provide a general framework for studying the inhibition of AKR1C1 by this compound. Specific parameters may need to be optimized based on the experimental setup.

In Vitro AKR1C1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of AKR1C1 by monitoring the change in absorbance of NADH at 340 nm.

Materials:

  • Recombinant human AKR1C1 enzyme

  • This compound

  • 1-Acenaphthenol (substrate)

  • NAD+ (cofactor)

  • Potassium phosphate buffer (100 mM, pH 9.0)

  • Triton X-114 (0.005% v/v)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, Triton X-114, and NAD+ (final concentration ~2.3 mM).

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Add the substrate, 1-acenaphthenol, to a final concentration of approximately 90 µM.

  • Initiate the reaction by adding the recombinant AKR1C1 enzyme (final concentration ~0.11 µM).

  • Immediately measure the increase in NADH absorbance at 340 nm in kinetic mode at 37°C for a defined period (e.g., 3 hours).

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock (in DMSO) Add_Inhibitor Add Inhibitor to Wells Prep_Inhibitor->Add_Inhibitor Prep_Reaction Prepare Reaction Mix (Buffer, Triton X-114, NAD+) Prep_Reaction->Add_Inhibitor Add_Substrate Add Substrate (1-Acenaphthenol) Add_Inhibitor->Add_Substrate Add_Enzyme Add Enzyme (AKR1C1) Add_Substrate->Add_Enzyme Measure_Abs Measure NADH Absorbance (340 nm, kinetic) Add_Enzyme->Measure_Abs Calc_Velocity Calculate Initial Velocities Measure_Abs->Calc_Velocity Calc_IC50 Determine IC50 Calc_Velocity->Calc_IC50

Caption: Workflow for the In Vitro AKR1C1 Enzyme Inhibition Assay.

Cell-Based Progesterone Metabolism Assay

This assay assesses the ability of this compound to inhibit AKR1C1 activity in a cellular context.

Materials:

  • A cell line overexpressing AKR1C1 (e.g., bovine aortic endothelial cells)

  • This compound

  • Progesterone

  • Cell culture medium and supplements

  • LC-MS/MS system for steroid analysis

Procedure:

  • Culture the AKR1C1-overexpressing cells to confluence in appropriate culture vessels.

  • Treat the cells with varying concentrations of this compound for a predetermined time.

  • Add progesterone to the cell culture medium at a known concentration.

  • Incubate the cells for a specific period to allow for progesterone metabolism.

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant using an appropriate method (e.g., liquid-liquid extraction).

  • Analyze the concentrations of progesterone and its metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

  • Calculate the percentage of progesterone metabolism inhibition for each concentration of the inhibitor.

  • Determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of AKR1C1 that exerts its effect through direct binding to a nonconserved hydrophobic pocket in the enzyme's active site. Its ability to modulate progesterone metabolism and potentially influence key signaling pathways like HIF-1α and JAK2/STAT3 makes it a valuable tool for studying the physiological and pathological roles of AKR1C1. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of targeting AKR1C1 with this and similar small molecule inhibitors. This in-depth technical guide serves as a critical resource for researchers aiming to advance the understanding and therapeutic targeting of AKR1C1.

References

Unveiling the Biological Potential: A Technical Guide to 5-Bromo-3-phenyl Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Bromo-3-phenyl salicylic acid, with a primary focus on its role as a selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1). The information presented herein is curated for researchers, scientists, and professionals engaged in drug discovery and development.

Core Biological Activity: Selective Inhibition of AKR1C1

This compound has been identified as a potent and selective inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1).[1][2][3][4] This enzyme plays a crucial role in the metabolism of progesterone and neuroactive steroids, making it a significant target in various pathological conditions, including cancer.[2] The inhibitory action of this compound is competitive and directed at the active site of the enzyme.

The selectivity of this compound for AKR1C1 over other isoforms such as AKR1C2, AKR1C3, and AKR1C4 is a key characteristic, suggesting a favorable profile for targeted therapeutic applications.[2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against various AKR1C isoforms has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A summary of these values is presented below.

Target EnzymeInhibitorKi ValueIC50 Value
AKR1C1 This compound140 nM[1][2][3]-
AKR1C2 This compound1.97 µM[2]-
AKR1C3 This compound21 µM[2]-
AKR1C4 This compound> 100 µM[2]-
AKR1C1 (in overexpressing BAECs) 3-Bromo-5-phenyl salicylic acid*-460 nM[5]

*Note: Data for 3-Bromo-5-phenyl salicylic acid, a closely related isomer, is included for comparative purposes, as it also demonstrates potent AKR1C1 inhibition.

Signaling Pathway and Mechanism of Action

AKR1C1 is a critical enzyme in steroid hormone metabolism. It catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone. By inhibiting AKR1C1, this compound effectively blocks this metabolic pathway, leading to an accumulation of progesterone. This mechanism is of significant interest in contexts where maintaining progesterone levels is beneficial.

AKR1C1_Inhibition_Pathway Progesterone Progesterone AKR1C1 AKR1C1 (20α-HSD) Progesterone->AKR1C1 Inactive_Metabolite 20α-Hydroxyprogesterone (Inactive) AKR1C1->Inactive_Metabolite Metabolism Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibition

Caption: Inhibition of Progesterone Metabolism by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's biological activity.

Enzymatic Assay for AKR1C1 Inhibition (Ki Determination)

This protocol outlines the determination of the inhibition constant (Ki) of this compound for AKR1C1 using a spectrophotometric or fluorometric method.

Materials:

  • Recombinant human AKR1C1 enzyme

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADPH or NADP+ (depending on the direction of the reaction)

  • Substrate (e.g., S-tetralol or progesterone)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer capable of reading at the appropriate wavelength (e.g., 340 nm for NADPH)

Procedure:

  • Prepare a reaction mixture in each well of the microtiter plate containing potassium phosphate buffer, NADP+, and the substrate at a concentration close to its Km value.

  • Add varying concentrations of this compound to the wells. A DMSO control (vehicle) should be included.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding a fixed concentration of the recombinant AKR1C1 enzyme to each well.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of NADPH or formation of NADP+.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Cell-Based Progesterone Metabolism Assay (IC50 Determination)

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on progesterone metabolism in cells overexpressing AKR1C1.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs) or other suitable cell line

  • Cell culture medium and supplements

  • Plasmid for transient or stable expression of human AKR1C1

  • Transfection reagent

  • Progesterone

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., PBS)

  • Method for quantifying progesterone and its metabolites (e.g., HPLC or LC-MS/MS)

Procedure:

  • Culture BAECs to an appropriate confluency.

  • Transfect the cells with the AKR1C1 expression plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).

  • Harvest and seed the AKR1C1-overexpressing cells into 24- or 48-well plates.

  • Once the cells are attached, replace the culture medium with a serum-free medium containing a known concentration of progesterone and varying concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Extract the steroids (progesterone and its metabolites) from the supernatant using an appropriate organic solvent.

  • Analyze the extracted samples by HPLC or LC-MS/MS to quantify the remaining progesterone and the formed 20α-hydroxyprogesterone.

  • Calculate the percentage of progesterone metabolism inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_enzymatic Enzymatic Assay (Ki) cluster_cellular Cell-Based Assay (IC50) A1 Prepare Reaction Mix (Buffer, NADP+, Substrate) A2 Add Inhibitor (this compound) A1->A2 A3 Initiate with AKR1C1 A2->A3 A4 Monitor Reaction Rate A3->A4 A5 Calculate IC50 & Ki A4->A5 B1 Culture & Transfect Cells (AKR1C1 expression) B2 Treat with Progesterone & Inhibitor B1->B2 B3 Incubate B2->B3 B4 Analyze Progesterone Metabolism (HPLC/LC-MS) B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for determining the inhibitory activity of this compound.

Conclusion and Future Directions

This compound is a well-characterized, selective inhibitor of AKR1C1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The potent and selective nature of this compound makes it a valuable tool for studying the physiological and pathological roles of AKR1C1. Future investigations could focus on optimizing its pharmacokinetic properties, evaluating its efficacy in in vivo models of diseases where AKR1C1 is implicated, such as certain cancers and neurological disorders, and exploring the therapeutic potential of its derivatives. The lack of extensive data on other biological activities, such as antimicrobial or broader anti-inflammatory effects, also presents an opportunity for further exploratory studies.

References

physicochemical properties of 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-phenyl salicylic acid

Introduction

This compound is a synthetic derivative of salicylic acid, a well-known class of compounds with significant biological activities. This molecule is of particular interest to researchers in drug discovery and development due to its demonstrated activity as a selective inhibitor of aldo-keto reductase 1C1 (AKR1C1).[1][2] AKR1C1 is an enzyme implicated in the metabolism of steroids, such as progesterone, and has been identified as a potential therapeutic target in oncology and endocrinology.[2][3] A thorough understanding of the is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, dosage form design, and bioavailability.[4][5]

This technical guide provides a comprehensive overview of the known , detailed experimental protocols for their determination, and visualizations of its biological context and characterization workflow.

Chemical and Physical Properties

The core physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in both in vitro and in vivo systems.

PropertyValueReference
IUPAC Name 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid[1][2]
CAS Number 99514-99-5[1][3][6]
Molecular Formula C₁₃H₉BrO₃[1][2]
Molecular Weight 293.1 g/mol [1][2][3]
Appearance Crystalline solid[1][3]
Boiling Point 416.9 ± 45.0 °C at 760 mmHg[6]
Melting Point No data available[6]
pKa (Predicted) 2.38 ± 0.14[7]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL[1][2][3]

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Spectroscopic DataValue / Expected SignalsReference
UV-Vis (λmax) 220, 301 nm[1][2]
¹H NMR (Expected) δ 10–12 ppm (hydroxyl proton)δ 6.5–8.5 ppm (aromatic protons)δ ~12 ppm (carboxylic acid proton)[3]
Infrared (IR) (Expected) 3200–3500 cm⁻¹ (-OH stretch)1680–1700 cm⁻¹ (C=O stretch)500–600 cm⁻¹ (C-Br stretch)[3]

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible determination of physicochemical properties.[8][9] The following are generalized protocols based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and thermal profile of the solid compound.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Determination of Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in various solvents.

  • Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) in an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Calculate the original concentration to determine the solubility in mg/mL.

Determination of pKa by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and phenolic hydroxyl groups.

  • Apparatus: Calibrated pH meter, automatic titrator, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water/methanol) due to its low aqueous solubility.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa value is determined from the pH at the half-equivalence point on the titration curve. The first inflection point corresponds to the carboxylic acid, and a second may be observed for the phenolic hydroxyl.

Biological Activity and Signaling Pathway

This compound is a selective inhibitor of Aldo-Keto Reductase 1C1 (AKR1C1), with a reported Ki value of 140 nM.[1][2][3] It shows selectivity over other isoforms such as AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM).[1][2] The AKR1C1 enzyme is responsible for metabolizing progesterone into its inactive form, 20α-hydroxy progesterone.[2] By inhibiting this enzyme, this compound can modulate steroid hormone levels, which has potential applications in treating certain cancers where AKR1C1 is overexpressed.[3]

G cluster_0 AKR1C1 Mediated Progesterone Metabolism Progesterone Progesterone Metabolite 20α-hydroxyprogesterone (Inactive Metabolite) Progesterone->Metabolite   AKR1C1 Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->Metabolite  Inhibition

Figure 1. Inhibition of AKR1C1 by this compound.

Physicochemical Characterization Workflow

The comprehensive characterization of an active pharmaceutical ingredient (API) like this compound follows a logical workflow. This process ensures that all critical physical and chemical properties are systematically evaluated to build a complete profile of the compound.

cluster_structural Spectroscopy cluster_physical Thermal & Solubility cluster_chemical Dissociation & Stability start API Sample (this compound) prelim Preliminary Assessment (Appearance, Purity) start->prelim structural Structural Elucidation prelim->structural physical Physical Properties structural->physical nmr NMR Analysis structural->nmr chemical Chemical Properties physical->chemical mp Melting Point (DSC) physical->mp report Data Compilation & Report chemical->report pka pKa Determination chemical->pka ir FT-IR Analysis uv_vis UV-Vis Analysis sol Solubility Studies

Figure 2. Workflow for Physicochemical Characterization of an API.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-phenyl salicylic acid, a molecule of interest in drug development for its inhibitory effects on aldo-keto reductase 1C1 (AKR1C1).[1][2][3] Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a detailed analysis of a closely related analogue, 5-Bromosalicylic acid, to predict and understand the spectroscopic properties of the target molecule. This guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.

Introduction

This compound (CAS 99514-99-5) is a halogenated aromatic carboxylic acid with a molecular formula of C₁₃H₉BrO₃ and a molecular weight of 293.12 g/mol .[1][4][5] Its structure, featuring a phenyl group at the 3-position of the salicylic acid backbone, is key to its biological activity. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

Spectroscopic Data Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum for this compound:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The presence of the phenyl group at the 3-position will introduce additional signals in the aromatic region compared to 5-Bromosalicylic acid.

  • Salicylic Acid Moiety Protons: The two aromatic protons on the salicylic acid ring are expected to appear as doublets in the downfield region (around 7.0-8.0 ppm).

  • Phenyl Group Protons: The five protons of the phenyl group will likely appear as a multiplet in the aromatic region (around 7.2-7.6 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm).[6]

  • Hydroxyl Proton: The phenolic hydroxyl proton will also likely appear as a broad singlet.

Reference ¹H NMR Data for 5-Bromosalicylic acid: [7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.875d1HAromatic CH
7.652dd1HAromatic CH
6.956d1HAromatic CH

Predicted ¹³C NMR Spectrum for this compound:

The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and oxygen atoms.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear significantly downfield (around 165-185 ppm).[6]

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the typical aromatic region (around 110-160 ppm). The carbons attached to bromine and oxygen will have distinct chemical shifts.

Reference ¹³C NMR Data for 5-Bromosalicylaldehyde (a related compound): [8]

No direct ¹³C NMR data for 5-Bromosalicylic acid was found, so data for a similar compound is provided for reference.

Chemical Shift (ppm)Assignment
191.3Aldehyde C=O
160.5C-OH
139.8Aromatic CH
133.5Aromatic C-Br
125.4Aromatic CH
121.2Aromatic C-CHO
115.1Aromatic CH

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum for this compound:

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • O-H Stretch (Phenol): A sharper O-H stretch may be observed around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.[6]

  • C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol will appear in the 1210-1320 cm⁻¹ region.

  • C-Br Stretch: A weak band in the fingerprint region, typically below 690 cm⁻¹, will indicate the C-Br bond.

Reference IR Data for 5-Bromosalicylic acid: [9]

A representative spectrum shows the characteristic broad O-H stretch and the sharp C=O stretch.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z = 292 and m/z = 294.[10]

  • Fragmentation: Common fragmentation pathways for salicylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). The presence of the phenyl group may lead to additional fragmentation patterns.

Reference Mass Spectral Data for 5-Bromosalicylic acid: [11]

The mass spectrum of 5-Bromosalicylic acid shows the characteristic isotopic pattern for bromine with peaks at m/z 216 and 218.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Sample Preparation (KBr Pellet Method): [12]

    • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[12]

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.[13]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[14]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[14]

  • Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is volatile and thermally stable.[16]

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides detailed fragmentation patterns.[17] Soft ionization techniques like ESI or CI are useful for determining the molecular weight with minimal fragmentation.[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Solid Organic Compound start Start: Solid Sample of This compound sample_prep Sample Preparation start->sample_prep nmr_analysis NMR Analysis (¹H and ¹³C) sample_prep->nmr_analysis Dissolve in deuterated solvent ir_analysis IR Analysis sample_prep->ir_analysis Prepare KBr pellet or thin film ms_analysis Mass Spec Analysis sample_prep->ms_analysis Prepare for chosen ionization method data_processing Data Processing and Spectral Interpretation nmr_analysis->data_processing ir_analysis->data_processing ms_analysis->data_processing structure_elucidation Structure Elucidation and Characterization data_processing->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Caption: A logical workflow for the spectroscopic characterization of a solid organic compound.

References

Theoretical Insights into the Binding of 5-Bromo-3-phenyl Salicylic Acid to AKR1C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the binding of 5-Bromo-3-phenyl salicylic acid to Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). This document synthesizes quantitative data, details experimental and computational protocols, and visualizes key processes to facilitate a deeper understanding of this potent and selective inhibitor.

Introduction to AKR1C1 and its Inhibition

Aldo-Keto Reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a member of the aldo-keto reductase superfamily.[1][2] It plays a crucial role in the metabolism of steroids, including the inactivation of progesterone to 20α-hydroxyprogesterone.[1][2] Due to its involvement in various physiological and pathophysiological processes, including cancer and preterm labor, AKR1C1 has emerged as a significant target for drug development.

Salicylic acid derivatives have been identified as a promising class of AKR1C1 inhibitors. Through structure-guided design, this compound was developed as a potent and selective inhibitor of AKR1C1, demonstrating the potential for therapeutic intervention by targeting this enzyme.

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its analogs against AKR1C1 has been quantified through various in vitro assays. The key parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

CompoundTarget EnzymeKi (nM)IC50 (nM)Selectivity ProfileReference
This compoundAKR1C1140-Selective over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM). No inhibition of AKR1C4 at 100 µM.[2]
3-Bromo-5-phenyl salicylic acidAKR1C14460 (inhibition of progesterone metabolism in AKR1C1-overexpressed cells)21-fold more potent against AKR1C1 than AKR1C2.[3][4]
3-Bromo-5-phenyl salicylic acidAKR1C14.1-20-fold specificity for AKR1C1 compared to AKR1C2 and >100-fold specificity compared to AKR1C3 and AKR1C4.[5]
3-Chloro-5-phenyl salicylic acidAKR1C10.86100 (inhibition of progesterone metabolism in AKR1C1-overexpressed cells)24-fold more selective for AKR1C1 relative to AKR1C2.[6]

Theoretical and Computational Methodologies

The development of this compound as a potent AKR1C1 inhibitor was heavily reliant on theoretical and computational approaches, primarily structure-guided design and molecular docking.

Structure-Guided Inhibitor Design

The design strategy for this compound was informed by the crystal structure of AKR1C1 in a ternary complex with its cofactor NADP+ and an inhibitor. This structural information provided a basis for designing novel inhibitors with improved potency and selectivity.[3][4][7]

The logical workflow for this process is outlined below:

G A Obtain Crystal Structure of AKR1C1-Inhibitor Complex B Analyze Inhibitor Binding Site (Key Residues, Pockets) A->B C Hypothesize Modifications to Enhance Binding/Selectivity B->C D In Silico Design of Novel Salicylic Acid Derivatives C->D E Molecular Docking to Predict Binding Modes and Affinities D->E F Synthesize Promising Candidate Inhibitors E->F G In Vitro Biological Evaluation (Ki, IC50, Selectivity) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->C Iterative Refinement I Lead Optimization H->I

Caption: Structure-Guided Drug Design Workflow for AKR1C1 Inhibitors.
Molecular Docking Protocol

Molecular docking simulations were instrumental in predicting the binding mode of this compound within the active site of AKR1C1. Based on available literature, a representative protocol using FlexX is described.

Objective: To predict the binding conformation and interactions of this compound with AKR1C1.

Software: FlexX

Protocol:

  • Protein Preparation:

    • The crystal structure of AKR1C1 in complex with NADP+ and an inhibitor (e.g., PDB ID: 3C3U) is used as the receptor model.

    • Water molecules are typically removed from the active site, while the cofactor NADP+ is retained.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Active Site Definition:

    • The binding pocket is defined as the region of the enzyme within a specified radius (e.g., 6.5 Å) of the co-crystallized ligand.

  • Docking Simulation:

    • FlexX utilizes an incremental construction algorithm to place the flexible ligand into the rigid receptor active site.

    • The docking process is guided by identifying favorable interactions such as hydrogen bonds, aromatic interactions, and hydrophobic contacts.

    • A scoring function is used to rank the different binding poses, with the top-ranked poses representing the most probable binding modes.

  • Analysis of Results:

    • The predicted binding poses are visually inspected to analyze the key interactions between the inhibitor and the active site residues.

    • For this compound, the key interactions involve hydrogen bonds with Tyr55 and His117, and van der Waals interactions with Leu54, Trp86, Phe306, and Leu308.[1]

Experimental Validation and Protocols

The theoretical predictions were validated through a series of in vitro experiments to determine the inhibitory activity and mechanism of action of this compound.

AKR1C1 Inhibition Assay (NADPH-Dependent)

This assay measures the enzymatic activity of AKR1C1 by monitoring the change in NADPH concentration.

Principle: AKR1C1 catalyzes the reduction of a substrate, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.

Materials:

  • Recombinant human AKR1C1

  • NADPH

  • Substrate (e.g., progesterone or a model substrate like S-tetralol)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate in the wells of the microplate.

  • Add varying concentrations of this compound to the test wells. Include control wells with DMSO only (no inhibitor).

  • Initiate the reaction by adding recombinant AKR1C1 to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocities from the linear phase of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the substrate's Km are known.

Inhibition of Progesterone Metabolism in a Cell-Based Assay

This assay assesses the ability of the inhibitor to block AKR1C1 activity in a cellular context.

Principle: Cells overexpressing AKR1C1 will metabolize progesterone. The inhibitory effect of this compound is quantified by measuring the reduction in progesterone metabolism.

Materials:

  • A suitable cell line (e.g., bovine aortic endothelial cells) transfected to overexpress AKR1C1.

  • Cell culture medium and reagents.

  • Progesterone.

  • This compound.

  • LC-MS/MS or ELISA for quantification of progesterone and its metabolites.

Protocol:

  • Culture the AKR1C1-overexpressing cells to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a defined period.

  • Add progesterone to the cell culture medium and incubate.

  • After incubation, collect the cell culture supernatant.

  • Extract progesterone and its metabolites from the supernatant.

  • Quantify the levels of progesterone and its primary metabolite (20α-hydroxyprogesterone) using a validated analytical method like LC-MS/MS.

  • Calculate the percentage of inhibition of progesterone metabolism at each inhibitor concentration and determine the IC50 value.[4]

The workflow for this experimental validation is depicted below:

G cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based Assay cluster_2 Theoretical Prediction A Recombinant AKR1C1 D Monitor NADPH Depletion (Absorbance at 340 nm) A->D B NADPH + Substrate B->D C Add 5-Bromo-3-phenyl salicylic acid C->D E Calculate Ki and IC50 D->E L Predicted Binding Mode and Affinity E->L Validates Prediction F AKR1C1-Overexpressing Cells G Treat with 5-Bromo-3-phenyl salicylic acid F->G H Add Progesterone G->H I Quantify Progesterone Metabolism (LC-MS/MS) H->I J Determine Cellular IC50 I->J J->L Validates Prediction K Molecular Docking (FlexX) K->L L->C Guides Experiment

References

Methodological & Application

experimental protocol for 5-Bromo-3-phenyl salicylic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vitro Evaluation of 5-Bromo-3-phenyl salicylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (BPSA) is a selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2][3] The AKR1C1 enzyme is implicated in the metabolism of progesterone and has been associated with the progression of various cancers.[3] This document provides a comprehensive set of protocols for the in vitro assessment of BPSA's anticancer activity in cell culture, covering its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

General Materials and Reagents

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (BPSA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 96-well and 6-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • SDS-PAGE gels, buffers, and Western Blotting apparatus

  • Primary and secondary antibodies for Western Blot analysis

Experimental Workflow

G Experimental Workflow for BPSA Evaluation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Prepare BPSA Stock Solution (in DMSO) B Cell Seeding (96-well plate) A->B C Treat cells with serial dilutions of BPSA B->C D MTT Assay for Cell Viability C->D E Determine IC50 Value D->E F Treat cells with BPSA (at IC50 and sub-IC50 concentrations) E->F Use IC50 for further assays G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (PI Staining) F->H I Treat cells with BPSA G->I H->I J Protein Extraction (Lysis) I->J K Western Blot Analysis (e.g., AKR1C1, Apoptotic & Cell Cycle markers) J->K L Quantify Protein Expression K->L

Caption: Flowchart of the experimental approach for BPSA characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[4][5] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[6]

  • Compound Preparation: Prepare a stock solution of BPSA in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared BPSA dilutions. Include wells with untreated cells (vehicle control, DMSO only) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BPSA that inhibits cell growth by 50%).

Data Presentation: BPSA Cytotoxicity

BPSA Concentration (µM) Absorbance (OD 570nm) (Mean ± SD) % Cell Viability (Mean ± SD)
0 (Vehicle) 1.25 ± 0.08 100 ± 6.4
1 1.18 ± 0.07 94.4 ± 5.6
5 0.95 ± 0.06 76.0 ± 4.8
10 0.68 ± 0.05 54.4 ± 4.0
25 0.35 ± 0.04 28.0 ± 3.2
50 0.15 ± 0.02 12.0 ± 1.6
100 0.08 ± 0.01 6.4 ± 0.8

| Calculated IC50 | | ~12 µM |

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[8]

Methodology

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with BPSA at its IC50 and 0.5x IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9][10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]

Data Presentation: Effect of BPSA on Apoptosis

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4
BPSA (0.5x IC50) 70.5 ± 3.5 18.3 ± 1.8 11.2 ± 1.5

| BPSA (IC50) | 45.1 ± 4.2 | 35.8 ± 2.9 | 19.1 ± 2.1 |

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI), a DNA intercalating agent, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Methodology

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with BPSA as described in the apoptosis protocol.

  • Cell Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[11][12] Fix for at least 30 minutes on ice.[12]

  • Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.[12]

  • Staining: Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[11] RNase A is crucial to ensure only DNA is stained.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events per sample.[11]

Data Presentation: Effect of BPSA on Cell Cycle Distribution

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control 55.4 ± 3.1 30.1 ± 2.5 14.5 ± 1.8
BPSA (0.5x IC50) 65.8 ± 3.8 20.5 ± 2.1 13.7 ± 1.5

| BPSA (IC50) | 78.2 ± 4.5 | 10.3 ± 1.6 | 11.5 ± 1.3 |

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms affected by BPSA.[14][15]

Methodology

  • Cell Culture and Lysis: Culture and treat cells as described previously. After treatment, wash cells with cold PBS and lyse them on ice using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKR1C1, Bax, Bcl-2, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle shaking.[16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Hypothetical Signaling Pathway

G Hypothesized BPSA Mechanism of Action cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Regulation BPSA 5-Bromo-3-phenyl salicylic acid (BPSA) AKR1C1 AKR1C1 BPSA->AKR1C1 Inhibits Progesterone Progesterone Metabolism AKR1C1->Progesterone modulates CyclinD1_CDK4 Cyclin D1 / CDK4 Complex AKR1C1->CyclinD1_CDK4 downregulates Bcl2 Bcl-2 (Anti-apoptotic) AKR1C1->Bcl2 downregulates G1_S_Transition G1/S Phase Transition CyclinD1_CDK4->G1_S_Transition G1_Arrest G1 Arrest G1_S_Transition->G1_Arrest inhibition of transition leads to Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis

Caption: Hypothesized signaling pathway of BPSA-induced cell effects.

References

Application Notes and Protocols for the In Vitro Use of 5-Bromo-3-phenyl Salicylic Acid as an AKR1C1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism. It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[1][2] Dysregulation of AKR1C1 activity has been implicated in various pathologies, including cancer and chemoresistance, making it a compelling target for therapeutic intervention. 5-Bromo-3-phenyl salicylic acid has been identified as a potent and selective inhibitor of human AKR1C1, demonstrating significant potential for research and drug development applications.[3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound as an AKR1C1 inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound against AKR1C1 and its selectivity over other AKR1C isoforms are summarized below. This data highlights its utility as a specific tool for studying AKR1C1 function.

ParameterValueEnzymeNotes
Ki 140 nMHuman AKR1C1Selective inhibitor.[4][5][6]
Ki 4 nMHuman AKR1C1Demonstrates high potency.
IC50 460 nMHuman AKR1C1Inhibition of progesterone metabolism in AKR1C1-overexpressing endothelial cells.[7]
Selectivity 21-fold vs. AKR1C2Human AKR1C1The phenyl group of the inhibitor targets a non-conserved hydrophobic pocket, enhancing selectivity.[7]
Ki vs. AKR1C2 1.97 µMHuman AKR1C2Significantly lower affinity compared to AKR1C1.[5]
Ki vs. AKR1C3 21 µMHuman AKR1C3Demonstrates high selectivity against this isoform.[5]

Signaling Pathways Involving AKR1C1

AKR1C1 activity is integrated into broader cellular signaling networks. Its role in progesterone metabolism can influence pathways implicated in cancer progression. Furthermore, AKR1C1 expression has been linked to the HIF-1α and JAK2/STAT3 signaling pathways, which are central to cellular responses to hypoxia, inflammation, and cell proliferation.

AKR1C1_Signaling_Context cluster_progesterone Progesterone Metabolism cluster_inhibitor Inhibition cluster_downstream Downstream Pathways Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Substrate Inactive_Metabolite 20α-hydroxy- progesterone AKR1C1->Inactive_Metabolite Catalyzes HIF1a HIF-1α Pathway AKR1C1->HIF1a Linked to JAK2_STAT3 JAK2/STAT3 Pathway AKR1C1->JAK2_STAT3 Linked to Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

AKR1C1's role in progesterone metabolism and its links to other key signaling pathways.

Experimental Protocols

Protocol 1: In Vitro AKR1C1 Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the inhibitory activity of this compound on AKR1C1 by monitoring the change in absorbance of a cofactor.

Materials:

  • Recombinant human AKR1C1 enzyme

  • This compound

  • 1-acenaphthenol (substrate)

  • NAD⁺ (cofactor)

  • Potassium phosphate buffer (100 mM, pH 9.0)

  • Triton X-114

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of 1-acenaphthenol in DMSO.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer (pH 9.0) containing 0.005% (v/v) Triton X-114.

  • Assay Reaction Mixture:

    • In a 96-well plate, prepare the reaction mixture (final volume of 300 µL) containing:

      • 100 mM potassium phosphate buffer (pH 9.0)

      • 0.005% (v/v) Triton X-114

      • 5% (v/v) DMSO (as a co-solvent for the inhibitor and substrate)

      • 2.3 mM NAD⁺

      • 90 µM 1-acenaphthenol (final concentration)

      • Varying concentrations of this compound (typically a serial dilution). A DMSO control (no inhibitor) is essential.

  • Enzyme Addition and Incubation:

    • Add 5 µL of the test compound in DMSO to the reaction mixture.

    • Initiate the reaction by adding 15 µL of recombinant human AKR1C1 (final concentration of approximately 0.11 µM).

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Monitor the increase in NADH absorbance at 340 nm over time (e.g., every minute for 15-30 minutes). The rate of NADH formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software package.

experimental_workflow prep Reagent Preparation (Buffer, Inhibitor, Substrate, Cofactor) mix Prepare Reaction Mixture in 96-well plate (Buffer, Cofactor, Substrate, Inhibitor) prep->mix start Initiate Reaction (Add AKR1C1 Enzyme) mix->start read Measure Absorbance at 340 nm (Kinetic Read at 37°C) start->read analyze Data Analysis (Calculate Initial Velocities, % Inhibition, IC50) read->analyze HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hyp HIF-1α (Stable) Nucleus Nucleus HIF1a_hyp->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes JAK2_STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 P-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 Dimer P-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes Regulates

References

Application Notes and Protocols: 5-Bromo-3-phenyl Salicylic Acid in DMSO for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of 5-Bromo-3-phenyl salicylic acid in Dimethyl Sulfoxide (DMSO) for various biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2] AKR1C1 is implicated in the metabolism of progesterone and has been linked to cancer progression and drug resistance.[3] Due to its hydrophobic nature, this compound requires an organic solvent, such as DMSO, for dissolution before its introduction into aqueous-based biological systems.

Solubility Data

The solubility of this compound has been determined in various solvents. For biological assays, DMSO is the recommended solvent for preparing concentrated stock solutions.

SolventSolubility
DMSO 20 mg/mL
DMF20 mg/mL
Ethanol3 mg/mL
DMF:PBS (pH 7.2) (1:9)0.1 mg/ml

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 293.11 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: To prevent contamination, especially for cell-based assays, perform all steps in a laminar flow hood.

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.

  • Adding DMSO: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound. To prepare a 10 mM solution from 2.93 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. A clear solution should be obtained. If the compound dissolves slowly, gentle warming to 37°C or brief sonication can be employed.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Storage: Store the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treatment groups.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Calculate Dilutions: Determine the required volume of the stock solution to achieve the desired final concentrations in your assay. It is recommended to perform serial dilutions of the stock solution in cell culture medium.

  • Serial Dilution:

    • To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium). The final DMSO concentration will be 1%.

    • To further dilute to a final concentration of 10 µM in a larger volume of media for your assay plate, you can take a volume of this intermediate dilution and add it to your wells. For example, adding 10 µL of the 100 µM solution to 90 µL of media in a well will result in a final concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Addition to Cells: Add the prepared working solutions to your cell cultures and mix gently by swirling the plate.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for biological assays.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Assay dilute Serially Dilute in Media thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Simplified AKR1C1 Signaling Pathway

This compound inhibits AKR1C1, which can impact downstream signaling pathways involved in cancer progression.

signaling_pathway cluster_inhibition Inhibition cluster_enzyme Enzyme Activity cluster_downstream Downstream Signaling inhibitor 5-Bromo-3-phenyl salicylic acid akr1c1 AKR1C1 inhibitor->akr1c1 Inhibits inactive_prog 20α-hydroxyprogesterone (Inactive) akr1c1->inactive_prog stat3 STAT3 Activation akr1c1->stat3 hif1a HIF-1α Stabilization akr1c1->hif1a akt AKT Pathway akr1c1->akt progesterone Progesterone progesterone->akr1c1 proliferation Cell Proliferation stat3->proliferation metastasis Metastasis stat3->metastasis hif1a->proliferation hif1a->metastasis akt->proliferation akt->metastasis

References

reconstitution and storage of 5-Bromo-3-phenyl salicylic acid for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

5-Bromo-3-phenyl salicylic acid is a selective inhibitor of human aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1] AKR1C1 is an enzyme involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[2][3] Due to its role in hormone regulation, AKR1C1 is a target of interest in various research areas, including cancer and neurosteroid signaling.[2] These application notes provide detailed protocols for the reconstitution, storage, and use of this compound in common research applications.

Product Information

PropertyValue
Chemical Name 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS Number 99514-99-5
Molecular Formula C₁₃H₉BrO₃
Molecular Weight 293.11 g/mol
Purity ≥98%
Appearance Off-white to light yellow solid

Reconstitution and Storage

Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.

Solubility Data
SolventConcentration
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol3 mg/mL
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL

Data compiled from multiple sources.[2]

Stock Solution Preparation

For most in vitro applications, a stock solution is prepared in a high-quality, anhydrous solvent such as DMSO or DMF.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Storage and Stability
FormStorage TemperatureStability
Solid -20°C≥ 4 years
In Solvent -80°C6 months
In Solvent -20°C1 month

Store in a dry, dark place, protected from moisture.[1]

Safety and Handling

This compound should be handled by trained personnel in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

In Vitro AKR1C1 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against recombinant human AKR1C1 enzyme. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by AKR1C1.

Materials:

  • Recombinant human AKR1C1 enzyme

  • This compound

  • NADPH

  • Substrate (e.g., 1-acenaphthenol or S-1-Indanol)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant AKR1C1 enzyme to the desired working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A dilution series of this compound (or DMSO for the control).

      • Recombinant AKR1C1 enzyme.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate and NADPH mixture to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Reagents to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate/NADPH Mix start_reaction Initiate Reaction prep_substrate->start_reaction incubate Pre-incubate add_reagents->incubate incubate->start_reaction read_plate Read Absorbance (340 nm) start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot Data calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Workflow for In Vitro AKR1C1 Inhibition Assay.
Cell-Based Progesterone Metabolism Assay

This protocol describes a method to assess the inhibitory effect of this compound on AKR1C1 activity in a cellular context by measuring the metabolism of progesterone. This can be performed in a cell line that endogenously expresses AKR1C1 or a cell line engineered to overexpress the enzyme.

Materials:

  • Cell line expressing AKR1C1 (e.g., HepG2 or AKR1C1-overexpressing endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Progesterone

  • DMSO

  • Cell lysis buffer

  • Method for quantifying progesterone and its metabolites (e.g., ELISA, LC-MS/MS)

Protocol:

  • Cell Culture:

    • Culture the cells in appropriate flasks or plates until they reach the desired confluency.

  • Compound Treatment:

    • Prepare a dilution series of this compound in cell culture medium.

    • Treat the cells with the different concentrations of the inhibitor (or DMSO for the control) for a predetermined period (e.g., 24 hours).[4]

  • Progesterone Addition:

    • Add progesterone to the cell culture medium at a final concentration known to be metabolized by AKR1C1.

    • Incubate for a specific time to allow for progesterone metabolism.

  • Sample Collection:

    • Collect the cell culture supernatant and/or cell lysates.

  • Metabolite Analysis:

    • Quantify the concentration of progesterone and its primary AKR1C1-mediated metabolite (20α-hydroxyprogesterone) in the collected samples using a suitable analytical method.

  • Data Analysis:

    • Calculate the percentage of progesterone metabolism for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway

This compound inhibits the enzymatic activity of AKR1C1, which is a key step in the catabolism of progesterone. By blocking this conversion, the compound can effectively increase the local concentration of active progesterone.

signaling_pathway Progesterone Progesterone (Active) AKR1C1 AKR1C1 (20α-HSD) Progesterone->AKR1C1 Substrate Metabolite 20α-Hydroxyprogesterone (Inactive) AKR1C1->Metabolite Catalyzes Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

Inhibition of Progesterone Metabolism by this compound.

References

Application Note: Determination of IC50 for 5-Bromo-3-phenyl salicylic acid against AKR1C1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a critical enzyme in the metabolism of progesterone, converting it to the inactive metabolite 20α-hydroxyprogesterone.[1][2][3] Dysregulation of AKR1C1 has been implicated in various diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[1][3] 5-Bromo-3-phenyl salicylic acid is a potent and selective inhibitor of AKR1C1.[1][3][4][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human AKR1C1.

Quantitative Data Summary

The inhibitory potency of this compound against AKR1C1 and its selectivity over other AKR1C isoforms are summarized in the table below.

CompoundTargetIC50KiSelectivity
This compoundAKR1C1460 nM[1][6]4 nM[1][6], 140 nM[3][4][5]Selective over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 µM), and AKR1C4 (Ki = 18.2 µM)[1][6]

Experimental Protocols

This section details the methodology for determining the IC50 of this compound for AKR1C1 using an in vitro enzymatic assay.

Materials and Reagents
  • Enzyme: Recombinant human AKR1C1 protein

  • Inhibitor: this compound (CAS 4906-68-7)[6]

  • Substrate: S-tetralol or Progesterone

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Plate Reader: Capable of measuring absorbance at 340 nm

Assay Principle

The enzymatic activity of AKR1C1 is determined by monitoring the rate of NADP+ reduction to NADPH, which is accompanied by an increase in absorbance at 340 nm. The IC50 value is determined by measuring the inhibitory effect of this compound on the rate of this reaction.

Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the inhibitor by serial dilution from the stock solution.

    • Prepare a stock solution of NADP+ in the assay buffer.

    • Prepare a stock solution of the substrate (S-tetralol) in an appropriate solvent.

    • Dilute the recombinant AKR1C1 enzyme in the assay buffer to the desired working concentration.

  • Enzymatic Assay:

    • The assay should be performed in a 96-well plate format.

    • To each well, add the following components in the specified order:

      • 100 µl of 100 mM potassium phosphate buffer (pH 7.4).

      • Varying concentrations of this compound (or DMSO for the control).

      • Recombinant AKR1C1 protein.

      • NADP+ (final concentration of 0.5 mM).[7]

    • Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate S-tetralol (final concentration of 1 mM).[7]

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADPH formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_inhibitor Prepare 5-Bromo-3-phenyl salicylic acid dilutions add_reagents Add buffer, inhibitor, enzyme, and NADP+ to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare AKR1C1 enzyme solution prep_enzyme->add_reagents prep_substrate Prepare Substrate (S-tetralol) solution start_reaction Initiate reaction with S-tetralol prep_substrate->start_reaction prep_cofactor Prepare NADP+ solution prep_cofactor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure absorbance at 340 nm over time start_reaction->measure_abs calc_rates Calculate initial reaction rates measure_abs->calc_rates calc_inhibition Calculate percent inhibition calc_rates->calc_inhibition plot_data Plot % inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of an AKR1C1 inhibitor.

AKR1C1 Signaling Context

akr1c1_pathway cluster_hormone Hormone Metabolism cluster_cancer Cancer Progression cluster_inflammation Inflammation & Oxidative Stress Progesterone Progesterone (Active) AKR1C1_hormone AKR1C1 Progesterone->AKR1C1_hormone Hydroxyprogesterone 20α-Hydroxyprogesterone (Inactive) AKR1C1_hormone->Hydroxyprogesterone HIF1a HIF-1α MetabolicReprogramming Metabolic Reprogramming HIF1a->MetabolicReprogramming CellProliferation Cell Proliferation MetabolicReprogramming->CellProliferation AKR1C1_cancer AKR1C1 AKR1C1_cancer->HIF1a enhances LPS LPS JAK2_STAT3 JAK2/STAT3 Pathway LPS->JAK2_STAT3 activates Inflammation Inflammation JAK2_STAT3->Inflammation OxidativeStress Oxidative Stress JAK2_STAT3->OxidativeStress AKR1C1_inflam AKR1C1 AKR1C1_inflam->JAK2_STAT3 deactivates Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1_hormone inhibits Inhibitor->AKR1C1_cancer Inhibitor->AKR1C1_inflam

Caption: Simplified signaling context of AKR1C1 and its inhibition.

References

Application Notes: Cell-Based Assay Design for 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-phenyl salicylic acid is a selective inhibitor of the human aldo-keto reductase 1C1 (AKR1C1) enzyme, with a reported Ki of 140 nM.[1][2][3] AKR1C1 is a member of the aldo-keto reductase superfamily and functions as a 20α-hydroxysteroid dehydrogenase, primarily involved in the metabolism of progesterone to the inactive 20α-hydroxyprogesterone.[4][5] Dysregulation of AKR1C1 has been implicated in various pathologies, including cancer and neuroinflammation, making it a compelling target for therapeutic intervention.[4] These application notes provide a comprehensive framework for designing and implementing cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxic, apoptotic, and anti-inflammatory potential in relevant cell lines.

Key Cellular Assays

A multi-faceted approach is recommended to elucidate the cellular effects of this compound. This includes a primary cytotoxicity screening followed by secondary assays to investigate the mechanism of cell death and potential anti-inflammatory properties.

  • Cell Viability/Cytotoxicity Assay (MTT or XTT): To determine the dose-dependent effect of the compound on cell viability and establish an IC50 value.

  • Apoptosis Assay (Caspase-3/7 Activation): To investigate if the observed cytotoxicity is mediated by the induction of apoptosis.

  • Anti-inflammatory Assay (NF-κB Reporter): To explore the potential of the compound to modulate inflammatory signaling pathways.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 0.1
1
10
50
100
Cell Line B 0.1
1
10
50
100

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentCaspase-3/7 Activity (Fold Change over Vehicle)
Cell Line A Vehicle Control1.0
Compound (IC50 concentration)
Positive Control (e.g., Staurosporine)
Cell Line B Vehicle Control1.0
Compound (IC50 concentration)
Positive Control (e.g., Staurosporine)

Table 3: Effect of this compound on NF-κB Signaling

Treatment ConditionNF-κB Reporter Activity (Relative Light Units - RLU)% Inhibition of TNFα-induced Activity
Untreated CellsN/A
Vehicle Control + TNFα0%
Compound (10 µM)
Compound (10 µM) + TNFα
Positive Control (e.g., BAY 11-7082) + TNFα

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549, selected based on known AKR1C1 expression)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity Protocol)

This protocol is based on commercially available homogeneous caspase-3/7 assays.[8][9]

Materials:

  • Cells treated as in the cytotoxicity assay

  • Homogeneous Caspase-3/7 assay reagent (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)

  • White-walled 96-well microplates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include vehicle and positive controls.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.

Anti-inflammatory Assay (NF-κB Reporter Protocol)

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[10][11][12]

Materials:

  • NF-κB reporter cell line (e.g., HEK293T/NF-κB-luc)

  • This compound

  • Tumor Necrosis Factor-alpha (TNFα) or other NF-κB inducer

  • Luciferase assay system

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white-walled 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNFα (e.g., 10 ng/mL) to the wells containing the compound and to a positive control well (TNFα only). Include an untreated control and a vehicle control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of TNFα-induced NF-κB activity by the compound.

Visualizations

Signaling Pathway

AKR1C1 and Potential Downstream Effects Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Inactive_Metabolite 20α-hydroxy progesterone AKR1C1->Inactive_Metabolite Proliferation Cell Proliferation AKR1C1->Proliferation Modulates NFkB_Pathway NF-κB Signaling AKR1C1->NFkB_Pathway Modulates Compound 5-Bromo-3-phenyl salicylic acid Compound->AKR1C1 Inhibition Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Potential mechanism of action for this compound.

Experimental Workflow

Experimental Workflow Start Start: Select Cell Lines (AKR1C1 expressing) Assay1 Primary Screen: Cell Viability Assay (MTT/XTT) Start->Assay1 Decision1 Is Compound Cytotoxic? Assay1->Decision1 Assay2 Secondary Assay: Apoptosis Assay (Caspase-3/7) Decision1->Assay2 Yes Assay3 Secondary Assay: Anti-inflammatory Assay (NF-κB) Decision1->Assay3 End End: Characterize Biological Activity Assay2->End Assay3->End

Caption: Workflow for characterizing this compound.

Logical Relationship of Assays

Assay Logic Compound 5-Bromo-3-phenyl salicylic acid CellViability Cell Viability (Primary Outcome) Compound->CellViability Impacts Inflammation Inflammation Modulation (Functional Effect) Compound->Inflammation Impacts Apoptosis Apoptosis Induction (Mechanism of Death) CellViability->Apoptosis Investigates 'How?'

Caption: Logical relationship between the proposed cell-based assays.

References

Application of 5-Bromo-3-phenyl Salicylic Acid in Progesterone Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Bromo-3-phenyl salicylic acid is a potent and selective inhibitor of human aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme plays a crucial role in the metabolism of progesterone, converting it to the inactive metabolite 20α-hydroxyprogesterone.[1][2] The selective inhibition of AKR1C1 by this compound makes it a valuable research tool for studying the physiological and pathological roles of progesterone metabolism. This application note provides detailed information on the use of this compound in progesterone metabolism studies, including its inhibitory activity, relevant experimental protocols, and the signaling pathway of progesterone metabolism.

Quantitative Data Summary

The inhibitory activity of this compound against various aldo-keto reductase isoforms is summarized in the table below. The data highlights its high selectivity for AKR1C1.

EnzymeInhibition Constant (Ki)IC50Reference
AKR1C1 140 nM460 nM (in AKR1C1-overexpressing BAECs)[1][3][4]
AKR1C2 1.97 µMNot Reported[1][3]
AKR1C3 21 µMNot Reported[1][3]
AKR1C4 No inhibition at 100 µMNot Reported[1]

Progesterone Metabolism Pathway and Inhibition by this compound

The following diagram illustrates the metabolic conversion of progesterone to 20α-hydroxyprogesterone by AKR1C1 and the inhibitory action of this compound.

Progesterone_Metabolism Progesterone Progesterone AKR1C1 AKR1C1 (20α-HSD) Progesterone->AKR1C1 Metabolite 20α-Hydroxyprogesterone (Inactive) AKR1C1->Metabolite Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibition

Caption: Progesterone metabolism and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on progesterone metabolism.

1. In Vitro Enzyme Inhibition Assay for AKR1C1

This protocol is designed to determine the inhibitory potential of this compound on purified AKR1C1 enzyme.

  • Materials:

    • Purified human AKR1C1 enzyme

    • Progesterone (Substrate)

    • NADPH (Cofactor)

    • This compound (Inhibitor)

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

    • DMSO (for dissolving inhibitor)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADPH solution (final concentration typically 100-200 µM), and the inhibitor solution or DMSO (for control).

    • Add the purified AKR1C1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the progesterone substrate (final concentration typically at or below the Km value).

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

2. Cell-Based Progesterone Metabolism Assay

This protocol evaluates the effect of this compound on progesterone metabolism in a cellular context, for instance, using bovine aortic endothelial cells (BAECs) overexpressing AKR1C1.[3]

  • Materials:

    • AKR1C1-overexpressing cells (e.g., BAECs)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Progesterone

    • This compound

    • Cell culture plates (e.g., 24-well plates)

    • LC-MS/MS or HPLC system for metabolite analysis

  • Procedure:

    • Seed the AKR1C1-overexpressing cells in 24-well plates and allow them to adhere and grow to a desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) in a serum-free medium for a specified duration (e.g., 1-2 hours).

    • Add progesterone to the medium at a final concentration (e.g., 10 µM).[3]

    • Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • After incubation, collect the cell culture supernatant.

    • Extract the steroids (progesterone and its metabolites) from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for analysis.

    • Quantify the levels of progesterone and 20α-hydroxyprogesterone using a validated LC-MS/MS or HPLC method.

    • Calculate the percentage of progesterone metabolism and the inhibition by this compound at each concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for investigating the inhibitory effect of this compound on progesterone metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies EnzymeAssay AKR1C1 Enzyme Inhibition Assay Ki_IC50_vitro Determine Ki and IC50 EnzymeAssay->Ki_IC50_vitro DataAnalysis Data Analysis and Interpretation Ki_IC50_vitro->DataAnalysis CellCulture Cell Culture with AKR1C1 Expression Treatment Treatment with Progesterone & this compound CellCulture->Treatment MetaboliteAnalysis Metabolite Quantification (LC-MS/MS or HPLC) Treatment->MetaboliteAnalysis IC50_cell Determine Cellular IC50 MetaboliteAnalysis->IC50_cell IC50_cell->DataAnalysis

Caption: Workflow for progesterone metabolism inhibition studies.

This compound is a highly selective and potent inhibitor of AKR1C1, making it an indispensable tool for researchers studying progesterone metabolism. The provided protocols and data serve as a comprehensive guide for its application in both in vitro and cell-based experimental settings. Its use can help elucidate the role of AKR1C1 in various physiological and disease states, potentially leading to the development of novel therapeutic strategies.

References

Application Notes and Protocols: 5-Bromo-3-phenyl Salicylic Acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-phenyl salicylic acid is a selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), an enzyme implicated in the development of resistance to chemotherapy in several cancers. This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer cell line research, with a focus on its potential to modulate cell viability and signaling pathways.

Mechanism of Action

This compound selectively targets AKR1C1, which is a 20α-hydroxysteroid dehydrogenase. AKR1C1 is involved in the metabolism of progesterone and has been linked to the detoxification of anticancer drugs, thereby contributing to chemoresistance. By inhibiting AKR1C1, this compound is hypothesized to re-sensitize cancer cells to standard chemotherapeutic agents.

Quantitative Data Summary

The available quantitative data for this compound is currently limited. The following tables summarize the known inhibitory constants and its effect on cell viability in a specific cancer cell line.

Table 1: Inhibitory Activity of this compound

TargetKi (nM)Selectivity vs. AKR1C2Selectivity vs. AKR1C3
AKR1C1140~14-fold~150-fold

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineTreatmentConcentrationEffect on Cell Viability
KATO/DDP (cisplatin-resistant gastric cancer)This compound + Cisplatin10 µMSignificant reduction in cell viability

Signaling Pathways

While the direct impact of this compound on many signaling pathways is yet to be fully elucidated, its inhibition of AKR1C1 suggests a potential role in modulating pathways associated with chemoresistance and cell survival. The STAT3 pathway is a critical regulator of cancer cell proliferation, survival, and invasion, and its interplay with AKR1C1-mediated processes warrants investigation.

AKR1C1_STAT3_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Chemotherapeutic_Agent Chemotherapeutic Agent Cell_Stress Cell_Stress Chemotherapeutic_Agent->Cell_Stress induces STAT3_Activation STAT3 Activation Cell_Stress->STAT3_Activation can lead to AKR1C1 AKR1C1 Drug_Metabolism Drug_Metabolism AKR1C1->Drug_Metabolism promotes AKR1C1->STAT3_Activation potential crosstalk 5_Bromo_3_phenyl_salicylic_acid 5-Bromo-3-phenyl salicylic acid 5_Bromo_3_phenyl_salicylic_acid->AKR1C1 inhibits Chemoresistance Chemoresistance Drug_Metabolism->Chemoresistance leads to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_Activation->Gene_Expression drives Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival promotes

Hypothesized signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 5-Bromo-3-phenyl salicylic acid Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize adherent cells and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Start Start Seed_and_Treat Seed Cells and Treat with This compound Start->Seed_and_Treat Harvest_Cells Harvest Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC & PI Wash_Cells->Stain_Cells Incubate Incubate 15 min Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Apoptosis and STAT3 Signaling Markers

This protocol assesses the effect of this compound on the expression of key proteins involved in apoptosis and STAT3 signaling.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay. After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents an interesting pharmacological profile as a selective AKR1C1 inhibitor. The provided protocols offer a framework for researchers to investigate its potential as an anticancer agent, particularly in the context of overcoming chemoresistance. Further studies are warranted to establish its cytotoxic and apoptosis-inducing effects across a broader range of cancer cell lines and to fully elucidate its impact on key signaling pathways such as the STAT3 pathway.

5-Bromo-3-phenyl Salicylic Acid: A Chemical Probe for Elucidating AKR1C1 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism. It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[1][2] Dysregulation of AKR1C1 activity has been implicated in various physiological and pathological processes, including cancer, making it an attractive target for therapeutic intervention. 5-Bromo-3-phenyl salicylic acid has emerged as a potent and selective chemical probe for investigating the function of AKR1C1. This document provides detailed application notes and protocols for utilizing this compound in research settings.

Chemical Properties and Mechanism of Action

This compound is a selective inhibitor of human AKR1C1.[3][4] Its chemical structure allows it to bind to the active site of AKR1C1 with high affinity. The phenyl group of the molecule targets a non-conserved hydrophobic pocket within the enzyme's active site, which contributes to its selectivity over other AKR1C isoforms.[2] The primary mechanism of action is the inhibition of the NADPH-dependent reduction of steroids and other substrates catalyzed by AKR1C1.

Applications

  • Enzyme Kinetics and Inhibition Studies: To characterize the inhibitory potency and selectivity of this compound against AKR1C1 and other related enzymes.

  • Cell-Based Assays: To investigate the role of AKR1C1 in cellular processes such as hormone metabolism, cell proliferation, and drug resistance.

  • Signaling Pathway Analysis: To explore the downstream effects of AKR1C1 inhibition on cellular signaling cascades.

Data Presentation

Table 1: Inhibitory Potency of this compound against AKR1C Isoforms

EnzymeInhibition Constant (Ki)Selectivity vs. AKR1C1
AKR1C1140 nM-
AKR1C21.97 µM~14-fold
AKR1C321 µM~150-fold
AKR1C4No inhibition at 100 µM>714-fold

Data sourced from Cayman Chemical product information sheet.[1]

Visualization of AKR1C1 Function and Inhibition

The following diagrams illustrate the metabolic pathway involving AKR1C1 and a general workflow for assessing the inhibitory effect of this compound.

AKR1C1_Metabolic_Pathway Progesterone Progesterone (Active) AKR1C1 AKR1C1 Progesterone->AKR1C1 Substrate Hydroxyprogesterone 20α-Hydroxyprogesterone (Inactive) AKR1C1->Hydroxyprogesterone Catalyzes conversion Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

AKR1C1-mediated progesterone metabolism and its inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare Recombinant AKR1C1 Enzyme Incubate Incubate Enzyme with This compound Enzyme_Prep->Incubate Add_Substrate Add Substrate (e.g., Progesterone, S-tetralol) Incubate->Add_Substrate Measure Measure Product Formation or NADPH Depletion Add_Substrate->Measure Cell_Culture Culture AKR1C1-expressing Cells (e.g., HepG2) Treat Treat Cells with This compound Cell_Culture->Treat Assay Perform Assay (e.g., Progesterone Metabolism) Treat->Assay Analyze Analyze Results Assay->Analyze

General experimental workflows for inhibitor characterization.

Experimental Protocols

Protocol 1: In Vitro AKR1C1 Enzyme Inhibition Assay

This protocol is adapted from general procedures for AKR1C enzyme assays.

Materials:

  • Recombinant human AKR1C1 enzyme

  • This compound

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: S-(+)-1,2,3,4-Tetrahydro-1-naphthol (S-tetralol) or Progesterone

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Prepare a solution of NADPH in Assay Buffer (final concentration in assay: ~200 µM).

    • Prepare a solution of the substrate (e.g., S-tetralol) in a suitable solvent (final concentration in assay will be around its Km value).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Recombinant AKR1C1 enzyme (final concentration will depend on enzyme activity)

      • A small volume of the inhibitor dilution or DMSO (for control wells).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Protocol 2: Cellular Progesterone Metabolism Assay

This protocol describes a method to assess the effect of this compound on AKR1C1 activity in a cellular context.

Materials:

  • AKR1C1-expressing cell line (e.g., HepG2, or a cell line engineered to overexpress AKR1C1)

  • Cell culture medium and supplements

  • This compound

  • Progesterone

  • ELISA kit for progesterone or its metabolites, or LC-MS/MS for quantification

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells in appropriate culture plates (e.g., 24-well or 12-well plates) and allow them to adhere and reach a suitable confluency (e.g., 70-80%).

  • Inhibitor Treatment:

    • Prepare different concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) as a control.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).

  • Progesterone Treatment:

    • Add progesterone to the culture medium at a final concentration relevant to the experimental question (e.g., physiological or supraphysiological levels).

    • Incubate the cells for a specific duration (e.g., 24 hours) to allow for progesterone metabolism.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Analysis of Progesterone Metabolism:

    • Quantify the concentration of progesterone and/or its metabolite (20α-hydroxyprogesterone) in the cell culture supernatant using an appropriate method (ELISA or LC-MS/MS).

  • Data Analysis:

    • Normalize the amount of progesterone metabolized to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of progesterone metabolism for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value of this compound for the inhibition of cellular progesterone metabolism.

Conclusion

This compound is a valuable tool for researchers studying the role of AKR1C1 in health and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based experiments aimed at understanding the function of this important enzyme and for the initial stages of drug discovery programs targeting AKR1C1. The protocols provided here offer a starting point for the effective use of this chemical probe.

References

Troubleshooting & Optimization

5-Bromo-3-phenyl salicylic acid off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Bromo-3-phenyl salicylic acid (BPSA) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (BPSA)?

This compound is a selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1]

Q2: What are the known off-target effects of BPSA?

The primary off-target effects of BPSA are on other members of the AKR1C family. Due to structural similarities among these enzymes, BPSA can inhibit AKR1C2 and AKR1C3, but with lower potency compared to its primary target, AKR1C1. The inhibitory constants (Ki) highlight this selectivity. This concentration-dependent inhibition is a critical consideration in experimental design to avoid unintended consequences.

Q3: At what concentration should I use BPSA in my cellular assays?

The optimal concentration of BPSA depends on the specific cell type and the desired biological endpoint. A common starting point for in vitro studies is 10 µM, which has been shown to inhibit the metabolism of progesterone in bovine aortic endothelial cells (BAECs).[1] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

Significant cell death may indicate that the concentration of BPSA being used is cytotoxic. It is recommended to perform a cell viability assay, such as the MTT assay, to determine the cytotoxic threshold of BPSA for your specific cell line. Functional assays should then be conducted at concentrations at or below this cytotoxic threshold to ensure that the observed effects are due to specific inhibition of the target and not a general toxic response.

Q5: My experimental results with BPSA are inconsistent. What are the common causes?

Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: Ensure that BPSA is fully dissolved in the solvent and that the stock solutions are stored correctly. Poor solubility can lead to inaccurate dosing.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in incubation times can all contribute to variability.

  • Assay Performance: Inconsistent reagent preparation and handling can lead to variable results.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Observation: A precipitate forms in the cell culture media after the addition of BPSA.

Potential CauseRecommended Solution
Concentration Exceeds Solubility Decrease the final concentration of BPSA. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.
Temperature Shift Pre-warm the cell culture media to 37°C before adding the BPSA solution.
Interaction with Media Components Test the solubility of BPSA in different types of cell culture media (e.g., with and without serum) to identify any compatibility issues.
Issue 2: Unexpected or Off-Target Cellular Phenotypes

Observation: The observed cellular phenotype does not align with the known function of AKR1C1.

Potential CauseRecommended Solution
Off-Target Inhibition At higher concentrations, BPSA can inhibit other AKR1C isoforms (AKR1C2 and AKR1C3). Lower the concentration of BPSA to a range that is more selective for AKR1C1.
AKR1C1-Independent Effects Salicylic acid derivatives have been reported to have effects on other signaling pathways. Consider investigating other potential cellular targets.
Cytotoxicity The observed phenotype may be a result of general cellular toxicity. Perform a cytotoxicity assay to rule out this possibility.
Issue 3: Assay Interference

Observation: You suspect that BPSA may be interfering with your assay readout (e.g., fluorescence or luminescence).

Potential CauseRecommended Solution
Fluorescence Interference Some salicylic acid derivatives can interfere with fluorescence-based assays.[2][3] Run a control experiment with BPSA in the absence of cells to determine if the compound itself is fluorescent or quenches fluorescence at the wavelengths used in your assay.
Luciferase Assay Interference Small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results.[4][5] Perform a counter-screen using a different reporter system to validate your findings.

Quantitative Data

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms

TargetKi (Inhibitory Constant)
AKR1C1 140 nM[1]
AKR1C2 1.97 µM[1]
AKR1C3 21 µM[1]

Experimental Protocols

Protocol 1: Assessment of BPSA Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the concentration-dependent cytotoxic effects of BPSA on a given cell line.

Materials:

  • Adherent cells of interest

  • This compound (BPSA)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of BPSA in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).

  • Cell Treatment: Remove the old medium and treat the cells with various concentrations of BPSA. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the BPSA concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare BPSA Dilutions cell_treatment Treat Cells with BPSA compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing BPSA cytotoxicity using the MTT assay.

troubleshooting_precipitation start Precipitate Observed in Media cause1 Concentration too high? start->cause1 solution1 Decrease concentration or use smaller volume of stock cause1->solution1 Yes cause2 Temperature shock? cause1->cause2 No solution2 Pre-warm media to 37°C cause2->solution2 Yes cause3 Media incompatibility? cause2->cause3 No solution3 Test in different media formulations cause3->solution3

Caption: Troubleshooting logic for BPSA precipitation in cell culture.

signaling_pathway cluster_off_target Potential Off-Target Effects BPSA 5-Bromo-3-phenyl salicylic acid AKR1C1 AKR1C1 BPSA->AKR1C1 Inhibits AKR1C2 AKR1C2 BPSA->AKR1C2 Inhibits (weaker) AKR1C3 AKR1C3 BPSA->AKR1C3 Inhibits (weaker) NFkB NF-κB Pathway BPSA->NFkB May Modulate (Salicylate Class Effect) Inactive_Metabolite 20α-Hydroxyprogesterone (Inactive) AKR1C1->Inactive_Metabolite Progesterone Progesterone Progesterone->AKR1C1

Caption: BPSA's primary target and potential off-target pathways.

References

troubleshooting inconsistent results with 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-phenyl salicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), which is a 20α-hydroxysteroid dehydrogenase.[1][2][3] It exhibits a Ki (inhibition constant) of approximately 140 nM for AKR1C1.[1][2][3]

Q2: What is the solubility of this compound?

A2: The solubility of this compound can vary depending on the solvent. It is generally soluble in organic solvents such as DMF (20 mg/ml) and DMSO (20 mg/ml), with lower solubility in ethanol (3 mg/ml) and very low solubility in aqueous buffers like PBS (pH 7.2) when mixed with DMF (0.1 mg/ml in a 1:9 DMF:PBS solution).[2]

Q3: What are the common applications of this compound in research?

A3: Due to its selective inhibition of AKR1C1, this compound is primarily used to study the role of this enzyme in various physiological and pathological processes. AKR1C1 is involved in the metabolism of progesterone to the inactive 20α-hydroxy progesterone and has been implicated in cancer and the processing of neuroactive steroids.[2] Therefore, this inhibitor is a valuable tool for research in oncology, endocrinology, and neuroscience.

Q4: I am observing high variability in my cell-based assay results. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from several factors, including but not limited to: cell line instability, variations in cell passage number, inconsistent cell seeding density, contamination (e.g., mycoplasma), and variability in reagent quality or preparation. It is crucial to maintain consistent cell culture practices and to regularly authenticate your cell lines.

Q5: My synthetic yield of this compound is consistently low. What are the likely reasons?

A5: Low yields in the synthesis, which likely involves a Suzuki coupling reaction, can be attributed to several factors. These include incomplete reaction, degradation of the boronic acid reagent, inactive catalyst, presence of oxygen or moisture in the reaction, and suboptimal reaction conditions (temperature, base, solvent). Careful optimization of these parameters is critical for a successful synthesis.

Troubleshooting Guides

I. Synthesis of this compound (via Suzuki Coupling)

The synthesis of this compound typically involves a Suzuki coupling reaction between a brominated salicylic acid derivative and a phenylboronic acid. Below are common issues and troubleshooting steps.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Palladium CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
Degradation of Phenylboronic AcidUse fresh phenylboronic acid. Consider using more stable boronic acid derivatives like pinacol esters.[4]
Inefficient BaseThe choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous.
Presence of OxygenThoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., Argon or Nitrogen) before use. Maintain an inert atmosphere throughout the reaction.[4]
Incomplete Reaction (Starting Material Remains) Insufficient Reaction Time or TemperatureMonitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Poor Solubility of ReactantsChoose a solvent system that ensures the solubility of all reactants at the reaction temperature. Common solvents include toluene, dioxane, or DMF, often with water as a co-solvent.[5]
Formation of Side Products (e.g., Homocoupling) Catalyst DecompositionThis can lead to the formation of palladium black. Ensure proper ligand-to-metal ratio to stabilize the catalyst.[4]
Presence of OxygenRigorous degassing is crucial to prevent oxidative side reactions.[4]
II. In Vitro AKR1C1 Enzyme Inhibition Assay

Inconsistent results in an in vitro assay to determine the inhibitory effect of this compound on AKR1C1 can be frustrating. The following table outlines potential issues and solutions.

Problem Potential Cause Recommended Solution
High Variability in IC₅₀ Values Inconsistent Enzyme ActivityEnsure the use of a consistent lot of purified AKR1C1 enzyme. Pre-incubate the enzyme under assay conditions to allow it to equilibrate.
Inaccurate PipettingCalibrate pipettes regularly. Use low-retention pipette tips for viscous solutions.
Substrate or Cofactor DegradationPrepare fresh solutions of the substrate (e.g., progesterone) and the cofactor (NADPH) for each experiment. Store stock solutions appropriately.
No or Weak Inhibition Observed Incorrect Assay ConditionsOptimize the assay buffer pH and ionic strength. Ensure the substrate concentration is appropriate (typically at or below the Km value for competitive inhibitors).[6]
Compound PrecipitationDue to its limited aqueous solubility, the compound may precipitate in the assay buffer. Visually inspect for precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.[2]
Inactive CompoundVerify the purity and integrity of the this compound stock.
Apparent Activation at Low Inhibitor Concentrations Assay ArtifactThis can sometimes be observed due to interactions with the detection system or impurities. Ensure proper controls are in place and that the signal is within the linear range of the detector.[7]

Experimental Protocols

I. Synthesis of this compound (Representative Protocol)

This protocol is a general representation of a Suzuki coupling reaction that can be adapted for the synthesis of this compound.

  • Reactants and Reagents:

    • 5-Bromo-2-hydroxy-3-methylbenzoic acid (or a suitable protected derivative)

    • Phenylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (8 mol%)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-Bromo-2-hydroxy-3-methylbenzoic acid, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • In a separate flask, prepare a solution of Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction flask, followed by degassed water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. In Vitro AKR1C1 Inhibition Assay Protocol

This protocol provides a framework for assessing the inhibitory activity of this compound against recombinant human AKR1C1.

  • Materials:

    • Recombinant human AKR1C1 enzyme

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

    • Substrate: Progesterone

    • Cofactor: NADPH

    • Inhibitor: this compound (dissolved in DMSO)

    • 96-well microplate (UV-transparent)

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • AKR1C1 enzyme (to a final concentration that gives a linear reaction rate)

      • Inhibitor solution or DMSO (for control wells)

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding a solution of progesterone and NADPH (at concentrations around their respective Km values).

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the consumption of NADPH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

AKR1C1 Signaling Pathway

AKR1C1_Pathway cluster_progesterone Progesterone Metabolism cluster_androgen Androgen Metabolism cluster_stress Oxidative Stress Response Progesterone Progesterone (Active) AKR1C1 AKR1C1 Progesterone->AKR1C1 Hydroxyprogesterone 20α-Hydroxyprogesterone (Inactive) Androstenedione Androstenedione Androstenedione->AKR1C1 Testosterone Testosterone Oxidative_Stress Oxidative Stress NRF2 NRF2 Oxidative_Stress->NRF2 Activates AKR1C1_gene AKR1C1 Gene (ARE element) NRF2->AKR1C1_gene Binds to AKR1C1_gene->AKR1C1 Upregulates expression AKR1C1->Hydroxyprogesterone Catalyzes AKR1C1->Testosterone Contributes to reduction Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

Caption: The role of AKR1C1 in steroid metabolism and its regulation by oxidative stress.

Experimental Workflow for In Vitro Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Add Reagent Mix and Inhibitor to 96-well Plate A->C B Prepare Reagent Mix (Buffer, AKR1C1) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate/Cofactor Mix D->E F Monitor NADPH Consumption (Absorbance at 340 nm) E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Caption: A stepwise workflow for determining the IC₅₀ of an AKR1C1 inhibitor.

References

Technical Support Center: Optimizing 5-Bromo-3-Phenyl Salicylic Acid Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-3-phenyl salicylic acid as an enzyme inhibitor, with a primary focus on its interaction with Aldo-Keto Reductase 1C1 (AKR1C1).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme target of this compound?

A1: The primary target of this compound is Aldo-Keto Reductase 1C1 (AKR1C1), a member of the aldo-keto reductase superfamily.[1][2] AKR1C1 is involved in the metabolism of steroid hormones, such as progesterone, and plays a role in the detoxification of certain xenobiotics.[1][3]

Q2: What are the known inhibitory concentrations (Ki and IC50) of this compound?

A2: this compound is a potent and selective inhibitor of AKR1C1. The reported inhibition constants vary slightly across different studies but consistently demonstrate high affinity for AKR1C1. Below is a summary of the reported values.

Enzyme Inhibition Constant (Ki) 50% Inhibitory Concentration (IC50)
AKR1C1 4 nM - 140 nM[2][4][5][6]460 nM (in cell-based assays)[4]
AKR1C2 87 nM - 1.97 µM[2][4]Not widely reported
AKR1C3 4.2 µM - 21 µM[2][4]Not widely reported
AKR1C4 >100 µM (no significant inhibition)[2]Not widely reported

Q3: How should I prepare and dissolve this compound for my experiments?

A3: this compound is a crystalline solid with limited aqueous solubility.[7] For in vitro assays, it is recommended to prepare a stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents, with a solubility of up to 20 mg/mL.[2][8] Ethanol can also be used, but the solubility is lower (approximately 3 mg/mL).[2][8]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term stability. For short-term storage (up to one month), 4°C is acceptable.[4]

  • Working Solution Preparation: Prepare fresh working solutions by diluting the stock solution in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Experimental Protocols

Detailed Methodology for AKR1C1 Inhibition Assay

This protocol outlines a standard procedure for determining the inhibitory effect of this compound on recombinant human AKR1C1.

Materials:

  • Recombinant human AKR1C1 enzyme

  • This compound

  • NADPH (cofactor)

  • Substrate (e.g., S-tetralol or a specific steroid substrate of AKR1C1)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).

    • Prepare a stock solution of the substrate in an appropriate solvent (e.g., S-tetralol in ethanol).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following components in the specified order:

      • Assay Buffer

      • AKR1C1 enzyme solution (to a final concentration of e.g., 10 nM)

      • Varying concentrations of this compound working solutions.

      • Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiate the Reaction:

    • Add the substrate and NADPH to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Troubleshooting Guide

Q4: I am observing lower than expected inhibition. What are the possible causes?

A4: Several factors can lead to reduced inhibitory activity. Consider the following troubleshooting steps:

  • Inhibitor Precipitation: this compound has low aqueous solubility. High concentrations in the final assay volume may lead to precipitation.

    • Solution: Visually inspect your assay wells for any precipitate. If observed, lower the final concentration of the inhibitor or slightly increase the percentage of the organic solvent (while ensuring it doesn't exceed a level that inhibits the enzyme).

  • Incorrect Inhibitor Concentration: Errors in preparing the stock or working solutions can lead to inaccurate final concentrations.

    • Solution: Double-check your calculations and ensure your pipetting is accurate. Prepare fresh stock and working solutions.

  • Enzyme Concentration Too High: An excessive amount of enzyme can overcome the inhibitory effect, especially at lower inhibitor concentrations.

    • Solution: Optimize the enzyme concentration to ensure the reaction rate is linear and measurable within the assay timeframe.

  • Substrate Concentration Too High: If this compound is a competitive inhibitor, high substrate concentrations will compete with the inhibitor for binding to the active site, leading to an apparent decrease in potency.

    • Solution: Determine the Km of your substrate for AKR1C1 and use a substrate concentration at or below the Km value.

Q5: My results are inconsistent between experiments. What could be the reason?

A5: Inconsistent results are often due to variations in experimental conditions.

  • Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor is crucial for achieving equilibrium.

    • Solution: Standardize the pre-incubation time across all experiments. A 15-30 minute pre-incubation is generally recommended.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature.

    • Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if available.

  • Reagent Instability: Repeated freeze-thaw cycles of the enzyme or inhibitor stock solutions can lead to degradation.

    • Solution: Aliquot your stock solutions into smaller volumes to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Q6: I am observing an increase in enzyme activity at certain inhibitor concentrations. Why is this happening?

A6: While uncommon, an apparent increase in enzyme activity can occur due to several reasons:

  • Assay Interference: The inhibitor itself might interfere with the detection method. For example, it might have some absorbance at 340 nm.

    • Solution: Run a control with the inhibitor and without the enzyme to check for any background signal.

  • Complex Inhibitory Mechanisms: In some rare cases, inhibitors can have biphasic effects, where they inhibit at high concentrations but appear to activate at low concentrations. This could be due to allosteric effects or interactions with impurities.

    • Solution: Carefully re-evaluate a wide range of inhibitor concentrations and consider if the observed effect is reproducible.

Signaling Pathways and Experimental Workflows

AKR1C1 Signaling Pathway Involvement

AKR1C1 is implicated in several signaling pathways, primarily through its role in steroid hormone metabolism and cellular response to oxidative stress.

AKR1C1_Signaling_Pathways cluster_steroid Steroid Hormone Metabolism cluster_hif HIF-1α Pathway cluster_jak_stat JAK2/STAT3 Pathway Progesterone Progesterone Inactive_Progesterone 20-alpha-hydroxyprogesterone (Inactive) Progesterone->Inactive_Progesterone AKR1C1 AKR1C1_HIF AKR1C1 HIF1a HIF-1α AKR1C1_HIF->HIF1a Enhances Metabolic_Reprogramming Metabolic Reprogramming HIF1a->Metabolic_Reprogramming Promotes AKR1C1_JAK AKR1C1 JAK2_STAT3 JAK2/STAT3 Signaling AKR1C1_JAK->JAK2_STAT3 Activates Inflammation Inflammation JAK2_STAT3->Inflammation Suppresses Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->Progesterone Inhibits AKR1C1 Inhibitor->AKR1C1_HIF Inhibits Inhibitor->AKR1C1_JAK Inhibits

Caption: AKR1C1's role in key signaling pathways.

Troubleshooting Workflow for Poor Inhibition

This workflow provides a logical approach to diagnosing issues when expected enzyme inhibition is not observed.

Troubleshooting_Workflow Start Poor Inhibition Observed Check_Inhibitor Step 1: Verify Inhibitor Integrity (Solubility, Concentration, Stability) Start->Check_Inhibitor Inhibitor_Issue Inhibitor Degraded or Precipitated? Prepare Fresh Stock / Adjust Concentration Check_Inhibitor->Inhibitor_Issue Check_Protocol Step 2: Review Experimental Protocol (Incubation Times, Controls, Reagent Concentrations) Protocol_Issue Protocol Errors? Standardize Procedures / Optimize Concentrations Check_Protocol->Protocol_Issue Check_Enzyme Step 3: Assess Enzyme and Substrate (Enzyme Activity, Substrate Quality) Enzyme_Issue Enzyme Inactive or Substrate Degraded? Use New Aliquots / Prepare Fresh Substrate Check_Enzyme->Enzyme_Issue Inhibitor_Issue->Check_Protocol No Resolved Problem Resolved Inhibitor_Issue->Resolved Yes Protocol_Issue->Check_Enzyme No Protocol_Issue->Resolved Yes Enzyme_Issue->Resolved Yes

Caption: A logical workflow for troubleshooting poor enzyme inhibition.

References

stability of 5-Bromo-3-phenyl salicylic acid in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Bromo-3-phenyl salicylic acid in aqueous solutions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively available in peer-reviewed literature, this guide offers best practices, troubleshooting advice, and detailed protocols to help you determine its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store aqueous solutions of this compound?

A1: Due to its limited aqueous solubility, a stock solution in an organic solvent is recommended. Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable solvents for creating a high-concentration stock solution.[1][2] For your aqueous working solutions, dilute the stock solution in your buffer of choice. A 1:9 mixture of DMF and PBS (pH 7.2) has been reported, though solubility is low at 0.1 mg/mL.[1][2]

For storage, solid this compound is stable for at least four years when stored at -20°C.[1][3] In an organic solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month in tightly sealed containers, protected from moisture.[4] Aqueous working solutions should be prepared fresh daily. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.

Q2: What are the potential signs of degradation in my aqueous solution?

A2: Visual indicators of degradation can include a change in color (development of a yellow or brown tint), the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products.

Q3: What factors can influence the stability of this compound in an aqueous solution?

A3: Based on the stability of the parent compound, salicylic acid, the following factors are likely to influence the stability of this compound:

  • pH: Salicylic acid and its derivatives can be susceptible to hydrolysis under acidic or basic conditions.[5][6][7]

  • Temperature: Elevated temperatures can accelerate degradation.[5][6][7]

  • Light: Exposure to UV light can cause photolytic degradation. Solutions should be stored in amber vials or protected from light.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation.[5][6][7]

Q4: How can I perform a stability study for this compound?

A4: A comprehensive stability study involves two main parts: a forced degradation study and a real-time stability study.

  • Forced Degradation: This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.[8]

  • Real-Time Stability: This involves storing the compound under its intended storage conditions and monitoring its concentration over a prolonged period to determine its shelf-life.

A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Action
My aqueous solution has changed color. This could be a sign of oxidative or photolytic degradation.Prepare a fresh solution and ensure it is protected from light and that the buffer components are not contributing to oxidation. Use high-purity solvents and degassed buffers.
I'm observing a loss of potency in my biological assay. This may be due to the degradation of the compound in the assay medium.Confirm the concentration and purity of your solution using an analytical method like HPLC. Prepare fresh dilutions for each experiment. Consider performing a short-term stability test in your specific assay medium.
My HPLC analysis shows multiple peaks that are not present in the standard. These additional peaks are likely degradation products.This indicates that your solution is not stable under the current storage or experimental conditions. Use the HPLC method to quantify the remaining parent compound and identify the conditions that minimize degradation.

Data Presentation

The following tables are templates for you to record and organize your experimental data.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Observations
DMF20Soluble
DMSO20Soluble
Ethanol3Soluble
DMF:PBS (pH 7.2) (1:9)0.1Sparingly Soluble
Your Buffer Here

Data for DMF, DMSO, Ethanol, and DMF:PBS from Cayman Chemical product information sheet.[1]

Table 2: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsObservations
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (in solution)
Photolytic (in solution)

Table 3: Real-Time Stability Study in Aqueous Buffer (e.g., PBS, pH 7.4)

Storage ConditionTime Point% Remaining of Initial ConcentrationObservations
2-8°C, Protected from Light0100
24 hours
48 hours
1 week
Room Temperature, Exposed to Light0100
24 hours
48 hours
1 week

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of HPLC-grade DMSO or DMF in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution at -20°C or -80°C in an amber vial.

  • Working Solution (e.g., 100 µg/mL): Allow the stock solution to come to room temperature. Dilute 100 µL of the 10 mg/mL stock solution into 9.9 mL of your desired aqueous buffer in a volumetric flask. Mix thoroughly. This working solution should be prepared fresh daily.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for method development, based on methods for salicylic acid.[5][7] Optimization will likely be required.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 70% A / 30% B, and adjust as needed to resolve the parent peak from any degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm or 301 nm (based on reported λmax)[1]
Injection Volume 10 µL

Protocol 3: Forced Degradation Study

  • Prepare separate aliquots of your working solution.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final HCl concentration of 0.1 M. Heat at 80°C for a specified time (e.g., 4 hours).[6] Cool, neutralize with an equivalent amount of 0.2 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final NaOH concentration of 0.1 M. Let it stand at room temperature for a specified time (e.g., 10 minutes, as salicylates can be base-labile).[6] Neutralize with an equivalent amount of 0.2 M HCl and analyze by HPLC.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for a specified time (e.g., 3 hours) and analyze by HPLC.[6]

  • Thermal Degradation: Heat an aliquot of the working solution at 80°C for a specified time (e.g., 48 hours).[6] Cool and analyze by HPLC.

  • Photolytic Degradation: Expose an aliquot of the working solution to direct sunlight or a photostability chamber for a specified duration. Analyze by HPLC. Keep a control sample in the dark at the same temperature.

Visualizations

Stability_Study_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis & Method Development cluster_stability 3. Stability Testing cluster_results 4. Data Evaluation prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_work Prepare Aqueous Working Solution prep_stock->prep_work hplc_dev Develop Stability-Indicating HPLC Method prep_work->hplc_dev forced_degradation Perform Forced Degradation (Acid, Base, Heat, Light, Oxidation) hplc_dev->forced_degradation Validate Method real_time Conduct Real-Time Stability Study forced_degradation->real_time Inform Study Design sampling Sample at Predetermined Time Points real_time->sampling analyze_samples Analyze Samples by HPLC sampling->analyze_samples quantify Quantify % Remaining & Identify Degradants analyze_samples->quantify report Determine Shelf-Life & Optimal Storage quantify->report

Caption: Experimental workflow for assessing the aqueous stability of this compound.

Hypothetical_Degradation_Pathways cluster_products Potential Degradation Products parent 5-Bromo-3-phenyl salicylic acid decarboxy Decarboxylation Product (4-Bromo-2-phenylphenol) parent->decarboxy Heat / pH debromo Debromination Product (3-Phenyl salicylic acid) parent->debromo Light / Reductants other Other Oxidative/ Hydrolytic Products parent->other Oxidizing Agents

Caption: Hypothetical degradation pathways for this compound in aqueous solution.

References

common pitfalls when using AKR1C1 inhibitors in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aldo-Keto Reductase 1C1 (AKR1C1) inhibitors.

Troubleshooting Guide

This section addresses common problems encountered during experiments with AKR1C1 inhibitors, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Inconsistent or unexpected inhibitor potency (IC50/Ki values) - Suboptimal assay conditions (pH, temperature, buffer composition).[1][2] - Incorrect substrate or cofactor concentrations.[1][3] - Degradation of the inhibitor or enzyme. - Issues with inhibitor solubility.[1]- Optimize assay conditions based on established protocols.[1][2][3][4] - Ensure substrate and cofactor (NADP+/NADPH) concentrations are appropriate for the assay.[3][5] - Prepare fresh solutions of the inhibitor and enzyme for each experiment. - Use a co-solvent like DMSO to ensure complete inhibitor solubility, keeping the final concentration low (e.g., <5%).[1][2]
Apparent lack of inhibitor selectivity (cross-reactivity with other AKR1C isoforms) - High sequence homology among AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, AKR1C4), particularly in the active site.[1][6] - The inhibitor may not be specific for AKR1C1.[1][7]- Test the inhibitor against other AKR1C isoforms (AKR1C2, AKR1C3) to determine its selectivity profile.[1][3] - Consider using inhibitors with known high selectivity for AKR1C1, such as certain salicylic acid derivatives.[1][2][3] - If developing a novel inhibitor, consider structural modifications to enhance selectivity.
Poor correlation between in vitro and in-cellulo activity - Low cell permeability of the inhibitor. - Efflux of the inhibitor by cellular transporters. - Intracellular metabolism of the inhibitor. - Off-target effects of the inhibitor within the cell.[7]- Perform cell permeability assays to assess inhibitor uptake. - Use cell lines with known expression levels of efflux pumps to investigate potential transport issues. - Analyze inhibitor stability in cell lysates or culture medium. - Conduct cellular thermal shift assays (CETSA) or similar techniques to confirm target engagement in cells.[3]
Inhibitor demonstrates irreversible binding - The inhibitor may be a reactive compound that forms a covalent bond with the enzyme.[2][4]- Perform dialysis or dilution experiments to determine if enzyme activity can be restored after inhibitor removal. - Utilize kinetic studies to characterize the nature of the inhibition (reversible vs. irreversible).[2][4] - Consider the chemical structure of the inhibitor for potential reactive groups.
Variability in results between different assay formats (e.g., spectrophotometric vs. fluorometric) - Different assay sensitivities and detection limits. - Interference of the inhibitor with the detection method (e.g., absorbance or fluorescence quenching).- Run control experiments to test for inhibitor interference with the assay components or signal. - Validate findings using an orthogonal assay method.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is AKR1C1 and why is it a therapeutic target?

Aldo-Keto Reductase 1C1 (AKR1C1) is an enzyme involved in the metabolism of steroids, prostaglandins, and various xenobiotics.[7][8] It plays a role in regulating the activity of hormones like progesterone and androgens.[1][8] Dysregulation of AKR1C1 has been implicated in various diseases, including cancer and inflammatory conditions, making it a target for therapeutic intervention.[8][9][10]

Q2: What are the different classes of AKR1C1 inhibitors?

AKR1C1 inhibitors can be broadly categorized into:

  • Steroidal inhibitors: These are often derivatives of natural steroid ligands.

  • Non-steroidal inhibitors: This is a diverse group that includes compounds like salicylic acid and N-phenylanthranilic acid derivatives.[1]

  • Natural products: Some plant-derived compounds have been shown to inhibit AKR1C1.[3]

  • Metal complexes: Certain ruthenium-based compounds have demonstrated inhibitory activity against AKR1C enzymes.[2][4]

Experimental Design and Protocols

Q3: How do I perform a standard AKR1C1 inhibition assay?

A common method is a spectrophotometric or fluorometric assay that measures the change in NAD(P)H concentration.[1][2][4] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the key parameters to consider when designing an AKR1C1 inhibition experiment?

  • Enzyme concentration: Use a concentration that results in a linear reaction rate over the desired time course.[1]

  • Substrate concentration: The concentration of the substrate (e.g., S-tetralol) should ideally be at or near its Km value for the enzyme.[1]

  • Cofactor concentration: Ensure an adequate concentration of the necessary cofactor (NADP+ or NADPH).[3][5]

  • Inhibitor concentration range: Test a range of inhibitor concentrations to generate a dose-response curve and determine the IC50 value.

  • Controls: Include appropriate controls, such as a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.

Q5: How can I determine if my inhibitor is selective for AKR1C1 over other AKR1C isoforms?

To assess selectivity, you should perform parallel inhibition assays using recombinant AKR1C2 and AKR1C3 enzymes under the same experimental conditions.[1][3] By comparing the IC50 or Ki values for each isoform, you can calculate the selectivity ratio. Due to the high structural similarity between AKR1C1 and AKR1C2, achieving high selectivity can be challenging.[6]

Data Interpretation

Q6: What is the difference between IC50 and Ki?

  • IC50 (half-maximal inhibitory concentration): This is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. It is an operational parameter that can be influenced by substrate concentration.

  • Ki (inhibition constant): This is a measure of the inhibitor's binding affinity to the enzyme. It is a thermodynamic constant that is independent of substrate concentration.

Q7: My inhibitor shows potent in vitro activity but is not effective in cell-based assays. What could be the reason?

Several factors could contribute to this discrepancy, including poor cell membrane permeability, active efflux from the cell by transporters, or intracellular metabolism of the inhibitor. It is also possible that the inhibitor has off-target effects in the cellular environment.[7]

Experimental Protocols

AKR1C1 Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure based on common methodologies.[1][2][4]

Materials:

  • Recombinant human AKR1C1 enzyme

  • AKR1C1 substrate (e.g., S-tetralol or 1-acenaphthenol)

  • NADP+ (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-9.0)

  • Test inhibitor dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentrations of the test inhibitor (and a DMSO vehicle control).

  • Add NADP+ to the wells.

  • Add the AKR1C1 substrate to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding the recombinant AKR1C1 enzyme to each well.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance curve.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Data Presentation

Table 1: Comparison of Select AKR1C1 Inhibitors
InhibitorTypeKi (nM) for AKR1C1Selectivity over AKR1C2Reference
3-bromo-5-phenylsalicylic acidSalicylic acid derivative4.120-fold[1]
3-chloro-5-phenylsalicylic acidSalicylic acid derivative0.8624-fold[6]
Mefenamic acidN-phenylanthranilic acid810Non-selective[1]
AlantolactoneNatural product- (IC50 ~11.8 µM)Selective[3]

Visualizations

Signaling Pathways and Workflows

AKR1C1_Signaling_Pathways cluster_hif HIF-1α Pathway cluster_jak_stat JAK2/STAT3 Pathway AKR1C1 AKR1C1 HIF1a HIF-1α AKR1C1->HIF1a enhances expression Metabolic_Genes Metabolic Genes (e.g., HK2, LDHA) HIF1a->Metabolic_Genes activates Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Genes->Metabolic_Reprogramming AKR1C1_JS AKR1C1 JAK2_STAT3 JAK2/STAT3 Pathway AKR1C1_JS->JAK2_STAT3 activates Inflammation_Oxidative_Stress Inflammation & Oxidative Stress JAK2_STAT3->Inflammation_Oxidative_Stress suppresses

Caption: AKR1C1 signaling pathway interactions.

Experimental_Workflow start Start: Hypothesis on AKR1C1 Inhibition invitro In Vitro Assay (Spectrophotometric/Fluorometric) start->invitro selectivity Selectivity Profiling (AKR1C2, AKR1C3) invitro->selectivity data_analysis Data Analysis (IC50, Ki, Selectivity) invitro->data_analysis selectivity->data_analysis incellulo Cell-Based Assays (Viability, Target Engagement) conclusion Conclusion & Further Studies incellulo->conclusion data_analysis->incellulo

Caption: General experimental workflow for AKR1C1 inhibitor evaluation.

References

minimizing cytotoxicity of 5-Bromo-3-phenyl salicylic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the cytotoxicity of 5-Bromo-3-phenyl salicylic acid during in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the human aldo-keto reductase (AKR) enzyme AKR1C1, also known as 20α-hydroxysteroid dehydrogenase.[1][2][3] This enzyme is responsible for metabolizing progesterone into its inactive form, 20α-hydroxy progesterone.[2][3] Its inhibition can impact steroid metabolism and related signaling pathways, which are implicated in cancer and brain function.[2][3]

Q2: Why am I observing significant cytotoxicity even at low concentrations of the compound?

A2: Several factors could be contributing to unexpected cytotoxicity:

  • Solvent Toxicity: The most common solvent, DMSO, is toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic for your specific cell line, typically recommended to be below 0.1% (v/v).[4] Always run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess the solvent's effect.

  • Compound Precipitation: Due to its low aqueous solubility, the compound can precipitate out of the solution when diluted into cell culture medium.[2][3] These precipitates can cause physical stress or deliver a high, localized dose to the cells, leading to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that contribute to cytotoxicity, independent of its AKR1C1 inhibitory activity.

Q3: The compound is precipitating when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue due to the compound's low solubility in aqueous solutions.[2][3] To prevent precipitation, or "crashing out," consider the following strategies:

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mg/mL).[2][3]

  • Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the compound.[4]

  • Serial Dilution: Instead of a single large dilution, perform intermediate dilutions. For example, dilute the DMSO stock into a small volume of serum-containing medium first, vortex gently, and then add this mixture to the larger volume of culture medium.[4]

  • Spike the Medium with Solvent: A highly effective method is to first add the equivalent volume of pure DMSO to your culture medium before adding the compound stock. For instance, if your final DMSO concentration will be 0.1%, add the appropriate amount of DMSO to the medium, mix, and then add your compound stock solution while gently vortexing.[5]

Q4: How should I store the stock solution of this compound?

A4: Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C and protected from light.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
High variability in results between replicate wells. Uneven compound distribution due to poor solubility or precipitation.Ensure the compound is fully dissolved in the medium before adding to cells. Mix the final working solution thoroughly by inverting or gentle vortexing before dispensing into wells. Visually inspect plates for any signs of precipitation.
Vehicle (DMSO) control shows significant cell death. The final DMSO concentration is too high for your cell line.Perform a dose-response experiment for DMSO alone to determine the maximum tolerable concentration (typically ≤ 0.1%). Ensure your calculations for dilution are correct.
Loss of compound activity over time in long-term experiments (e.g., >48 hours). Degradation of the compound in the aqueous culture medium.For long-term incubations, consider replacing the medium with a freshly prepared compound solution every 24-48 hours. The stability of phenolic compounds can be pH and temperature-dependent.[4]
Unexpected effects observed in neighboring, untreated wells. Cross-contamination, which can occur with volatile or oxidizable phenolic compounds.[6][7]Use plate seals to prevent evaporation and cross-well contamination.[6] Avoid placing untreated control wells directly adjacent to wells with the highest concentrations of the compound.

Quantitative Data Summary

Solubility Data

The solubility of this compound is highly dependent on the solvent. It exhibits good solubility in organic solvents but poor solubility in aqueous solutions.

SolventConcentration
DMSO~20 mg/mL[2]
DMF~20 mg/mL[2]
Ethanol~3 mg/mL[2]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[2]
Example Cytotoxicity Data of Related Compounds
CompoundCell LineAssay TypeIC50 Value (µM)
3,4-dichloro-phenylthiourea analogSW620 (Colon Cancer)Not Specified1.5 - 8.9[8]
4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)Crystal Violet>100[9]
5-styryltetrazolo[1,5-c]quinazoline analogMCF-7 (Breast Cancer)Not Specified62[10]
Thiadiazole derivative (Compound 3j)MCF-7 (Breast Cancer)Not Specified2.375[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the recommended procedure for preparing solutions to minimize solubility issues.

  • Prepare High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% cell culture-grade DMSO to a final concentration of 10 mg/mL (approximately 34.1 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath.[4]

    • Visually confirm that no particulates are present.

  • Store Stock Solution:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL).

    • Store the aliquots at -20°C or -80°C, protected from light.[4]

  • Prepare Final Working Solution:

    • Thaw a single aliquot of the DMSO stock solution.

    • Determine the final volume of cell culture medium required. Gently pre-warm the medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration. Crucially, ensure the final DMSO concentration will not exceed the toxic level for your cells (e.g., 0.1%).

    • Add the calculated volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Use the final working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol provides a standard method for evaluating the effect of this compound on cell viability.[12][13]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) following Protocol 1.

    • Include a "cells only" control (no treatment) and a "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment).

    • Carefully remove the old medium from the wells and replace it with 100 µL of the appropriate treatment or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully aspirate the medium.

    • Add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

    • Incubate at 37°C for 1.5 to 4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the vehicle control.

    • Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Signaling Pathways and Workflows

Diagrams

The following diagrams illustrate key workflows and pathways relevant to working with this compound.

G start High Cytotoxicity Observed check_solvent Is Vehicle Control (DMSO) Toxic? start->check_solvent check_precipitate Is Compound Precipitating in Medium? check_solvent->check_precipitate No reduce_dmso Reduce Final DMSO Concentration (<0.1%) check_solvent->reduce_dmso  Yes dose_response Perform Dose-Response & Time-Course Study check_precipitate->dose_response No optimize_sol Optimize Solubilization (See Protocol 1) check_precipitate->optimize_sol  Yes end_ok Optimized Concentration Identified dose_response->end_ok reduce_dmso->check_precipitate optimize_sol->dose_response

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prepare 3. Prepare Compound Dilutions (See Protocol 1) incubate1->prepare treat 4. Treat Cells with Compound (Incubate 24-72h) prepare->treat add_mtt 5. Add MTT Reagent (Incubate 1.5-4h) treat->add_mtt solubilize 6. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for an MTT cytotoxicity assay.

G Progesterone Progesterone (Active) AKR1C1 AKR1C1 Enzyme Progesterone->AKR1C1 Metabolized by Inactive 20α-OH-Progesterone (Inactive) AKR1C1->Inactive Compound 5-Bromo-3-phenyl salicylic acid Compound->Inhibition Inhibition->AKR1C1

Caption: Inhibition of the AKR1C1 progesterone metabolism pathway.

References

impact of serum proteins on 5-Bromo-3-phenyl salicylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the activity of 5-Bromo-3-phenyl salicylic acid. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for characterizing the impact of serum proteins on your compound's activity.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the interaction between this compound and serum proteins.

QuestionAnswer
What is the primary target of this compound? This compound is a selective inhibitor of the human enzyme Aldo-Keto Reductase Family 1 Member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2][3] It exhibits significantly higher selectivity for AKR1C1 compared to other isoforms like AKR1C2 and AKR1C3.[1]
Why is my compound's activity lower in an in vivo or serum-containing assay compared to a cell-free assay? Only the unbound, or "free," fraction of a drug is available to interact with its molecular target and exert a pharmacological effect. When introduced into a biological matrix containing serum, your compound can bind to proteins like albumin. This binding is reversible but effectively sequesters the compound, reducing its free concentration and thus its apparent activity.
What is the "Free Drug Hypothesis"? This fundamental concept in pharmacology states that the pharmacological effect of a drug is proportional to the concentration of its unbound fraction at the target site. The protein-bound drug is a reservoir that is temporarily inactive and cannot cross most biological membranes to reach its target.
Which serum protein is most likely to bind to my compound? Human Serum Albumin (HSA) is the most abundant protein in plasma and is the primary binding protein for many acidic drugs. Given that this compound is a derivative of salicylic acid, which is known to bind to albumin, HSA is the most probable binding partner.[4][5]
Which experimental methods are used to measure plasma protein binding? The most common and accepted methods are Equilibrium Dialysis (ED), ultrafiltration, and ultracentrifugation.[6][7] ED is widely considered the "gold standard" for its accuracy and because true equilibrium is maintained during the experiment.[8][9]

Conceptual and Workflow Diagrams

Visual guides to the underlying principles and experimental processes involved in studying drug-protein interactions.

Free_Drug_Hypothesis cluster_blood Systemic Circulation (Blood/Plasma) cluster_target Target Tissue TotalDrug Total Drug (this compound) BoundComplex Bound Drug-Protein Complex (Inactive Reservoir) TotalDrug->BoundComplex Binding FreeDrug Unbound 'Free' Drug (Active Fraction) SerumProtein Serum Protein (e.g., Albumin) BoundComplex->FreeDrug Dissociation TargetEnzyme Target Enzyme (AKR1C1) FreeDrug->TargetEnzyme Crosses Membrane Effect Pharmacological Effect (Inhibition of Progesterone Metabolism) TargetEnzyme->Effect Leads to

Caption: The "Free Drug Hypothesis" illustrating drug distribution.

AKR1C1_Signaling_Pathway Progesterone Progesterone (Active Hormone) AKR1C1 AKR1C1 Enzyme (20α-HSD) Progesterone->AKR1C1 Substrate Metabolite 20α-hydroxyprogesterone (Inactive Metabolite) AKR1C1->Metabolite Catalyzes Conversion BPSA 5-Bromo-3-phenyl salicylic acid BPSA->AKR1C1 Inhibits

Caption: Inhibition of the AKR1C1 metabolic pathway.

Protein_Binding_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Assay (e.g., Equilibrium Dialysis) cluster_analysis 3. Analysis cluster_calc 4. Calculation arrow arrow A Spike Plasma/Serum with This compound at multiple concentrations C Load Plasma into Donor Chamber and Buffer into Receiver Chamber of Dialysis Device (e.g., RED Device) A->C B Prepare Buffer Solution (e.g., PBS) B->C D Incubate at 37°C with shaking (e.g., 4-24 hours) to reach equilibrium C->D E Collect Aliquots from both chambers D->E F Quantify Drug Concentration in each aliquot using LC-MS/MS E->F G Calculate Fraction Unbound (fu): fu = [Receiver] / [Donor] F->G H Calculate Percent Bound: % Bound = (1 - fu) * 100 G->H

Caption: Experimental workflow for determining plasma protein binding.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound This table summarizes the known inhibition constants (Ki) against various aldo-keto reductase isoforms, demonstrating the compound's selectivity.[1]

Enzyme TargetEnzyme NameInhibition Constant (Ki)
AKR1C1 20α-Hydroxysteroid Dehydrogenase 140 nM
AKR1C23α-Hydroxysteroid Dehydrogenase Type 31.97 µM
AKR1C33α-Hydroxysteroid Dehydrogenase Type 221 µM
AKR1C43α-Hydroxysteroid Dehydrogenase Type 1No inhibition at 100 µM

Table 2: Template for Recording Experimental Protein Binding Data Researchers can use this template to structure the results from their own binding experiments.

Species (e.g., Human, Mouse)Matrix (e.g., Plasma, Serum, HSA solution)Compound Conc. (µM)Fraction Unbound (fu)% Bound

Troubleshooting Guide

This guide addresses specific problems that may arise during plasma protein binding experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or inconsistent recovery of the compound after the assay. 1. Non-specific binding: The compound is adsorbing to the walls of the dialysis device or ultrafiltration membrane. 2. Compound instability: The compound is degrading in the plasma matrix at 37°C over the incubation period.1. Pre-saturate the device with a solution of the compound to block non-specific binding sites before starting the actual experiment. Ensure you are using low-binding materials. 2. Perform a stability test. Incubate the compound in plasma at 37°C and measure its concentration at several time points (e.g., 0, 2, 4, 6 hours) to determine its stability. If unstable, a shorter incubation time or a different method may be required.
Equilibrium is not reached in the Equilibrium Dialysis (ED) assay. The incubation time is too short for the compound to fully diffuse across the semi-permeable membrane.Perform a time-to-equilibrium experiment. Set up multiple identical dialysis units and measure the compound concentration in the receiver chamber at various time points (e.g., 2, 4, 6, 12, 24 hours). Choose an incubation time for all future experiments that is well into the plateau phase where concentrations are no longer changing.
High variability between replicate experiments. 1. Pipetting errors: Inaccurate or inconsistent volumes of plasma, buffer, or compound stock solution. 2. Temperature fluctuations: Inconsistent incubator temperature affecting binding kinetics and equilibrium. 3. Analytical variability: Inconsistent performance of the LC-MS/MS or other analytical instrument.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of spiked plasma to ensure consistency across all replicates. 2. Use a calibrated, stable incubator and allow the dialysis plates to fully equilibrate to temperature before starting the incubation. 3. Run quality control (QC) samples with your analytical batch to ensure the instrument is performing correctly. Ensure matrix matching between calibration standards and samples if necessary.
Ultrafiltration results show higher binding (lower free fraction) than Equilibrium Dialysis. The "Donnan effect" or protein leakage through the ultrafiltration membrane can sometimes occur. Applying pressure can also disrupt the binding equilibrium for some compounds.Equilibrium Dialysis is generally preferred to avoid pressure-related artifacts.[8] If using ultrafiltration, ensure the membrane's molecular weight cut-off is appropriate and that there is no significant protein leakage. Always include a well-characterized control compound (e.g., warfarin) to validate your assay setup.

Experimental Protocols

Detailed methodologies for key protein binding assays.

Protocol 1: Plasma Protein Binding Determination by Equilibrium Dialysis (RED Device)

This protocol outlines the use of a common high-throughput equilibrium dialysis device.

Materials:

  • Rapid Equilibrium Dialysis (RED) Device with inserts (8K MWCO)

  • Human plasma (or serum)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator set to 37°C

  • 96-well collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Spike the plasma with the compound to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM), ensuring the final solvent concentration is low (<1%).

  • Device Setup: Place the RED device inserts into the wells of the base plate.

  • Loading Chambers:

    • Add the spiked plasma (e.g., 200 µL) to the donor (red-ringed) chamber of each insert.

    • Add PBS (e.g., 350 µL) to the corresponding receiver chamber.

  • Incubation: Seal the plate securely with an adhesive seal. Place it in a shaking incubator at 37°C for the predetermined equilibrium time (typically 4-6 hours).

  • Sampling:

    • After incubation, carefully remove aliquots (e.g., 50 µL) from both the donor and receiver chambers for each well.

    • To ensure matrix matching for analysis, mix the donor aliquot with an equal volume of clean PBS, and mix the receiver aliquot with an equal volume of clean, drug-free plasma.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = Concentration in Receiver Chamber / Concentration in Donor Chamber.

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Protocol 2: Plasma Protein Binding Determination by Ultrafiltration

This protocol provides a faster, alternative method to equilibrium dialysis.

Materials:

  • Centrifugal ultrafiltration devices (e.g., 10kDa MWCO)

  • Human plasma (or serum)

  • This compound

  • Refrigerated centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare spiked plasma at the desired concentrations as described in the ED protocol.

  • Pre-incubation: Incubate the spiked plasma at 37°C for at least 30 minutes to allow the drug-protein binding to reach equilibrium.

  • Loading Device: Add an aliquot of the pre-incubated spiked plasma (e.g., 500 µL) to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 2000 x g for 15 minutes at 37°C). This forces the plasma water containing the unbound drug through the membrane, creating an ultrafiltrate.

  • Sampling:

    • Carefully collect the ultrafiltrate from the collection tube. This contains the unbound drug.

    • Take an aliquot of the plasma that was not centrifuged to determine the total drug concentration.

  • Analysis: Quantify the drug concentration in both the ultrafiltrate ([Unbound]) and the total plasma sample ([Total]) using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = [Unbound] / [Total].

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

    • Note: It is crucial to run a control experiment to assess non-specific binding of the compound to the filter device by centrifuging the compound in buffer alone and measuring recovery in the filtrate.

References

ensuring complete solubilization of 5-Bromo-3-phenyl salicylic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete solubilization of 5-Bromo-3-phenyl salicylic acid for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers.[1] For experiments in aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer.

Q2: What is the expected solubility of this compound in common solvents?

A2: The approximate solubility in commonly used laboratory solvents is summarized in the table below.

SolventApproximate Solubility
DMSO20 mg/mL[1][2]
DMF20 mg/mL[1][2]
Ethanol3 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[1][2]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To mitigate this, add the DMSO stock solution dropwise into your vigorously stirring or vortexing aqueous buffer. Pre-warming the aqueous buffer to 37°C can also help. Additionally, ensure that the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to avoid both precipitation and potential solvent-induced artifacts in your experiment.

Q4: Can I adjust the pH to improve the solubility of this compound in aqueous solutions?

A4: Yes, for carboxylic acids, increasing the pH of the aqueous solution can enhance solubility. By adding a base (e.g., NaOH), the carboxylic acid group becomes deprotonated to a carboxylate, which is more polar and thus more soluble in water. However, it is crucial to ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q5: How should I store the stock solution of this compound?

A5: The solid form of this compound should be stored at -20°C.[1][2] Once dissolved in an organic solvent like DMSO or DMF, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Aqueous solutions of the compound are not recommended for storage for more than one day.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound is not dissolving in the organic solvent (DMSO, DMF). Insufficient solvent volume or low temperature.- Ensure you are using a sufficient volume of solvent to achieve a concentration at or below the solubility limit.- Gentle warming (to 37°C) or brief sonication can aid in dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic solvent is too high.- Add the stock solution dropwise to the vigorously stirring aqueous buffer.- Pre-warm the aqueous buffer.- Perform a serial dilution of the stock solution in the organic solvent before adding it to the aqueous buffer to reduce the shock of the solvent change.- Ensure the final concentration of the organic co-solvent is as low as possible.
The solution is cloudy or hazy after dilution. Formation of fine precipitates or micelles.- Try gentle warming or sonication of the final solution.- If the problem persists, you may need to lower the final concentration of the compound or use a different co-solvent if your experiment allows.
Experimental results are inconsistent. Incomplete solubilization or precipitation of the compound during the experiment.- Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Re-evaluate your solubilization protocol to ensure complete dissolution.

Experimental Protocols

Protocol for Preparing a Stock Solution and Working Solutions
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a suitable container.

  • Preparing the Stock Solution:

    • Add the appropriate volume of anhydrous DMSO or DMF to the powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Preparing the Final Working Solution:

    • Pre-warm your aqueous experimental buffer (e.g., PBS, cell culture medium) to 37°C.

    • While gently vortexing or stirring the pre-warmed buffer, add the calculated volume of the DMSO/DMF stock solution dropwise.

    • Ensure the final concentration of the organic solvent in your working solution is minimal and does not exceed a level that affects your experimental system.

Protocol for an AKR1C1 Enzyme Inhibition Assay

This protocol is a general guideline for an in vitro enzyme inhibition assay for AKR1C1.

  • Reagents and Materials:

    • Recombinant human AKR1C1 enzyme

    • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

    • Substrate: S-tetralol or S-1-Indanol

    • Cofactor: NADP+ or NADPH

    • Inhibitor: this compound dissolved in DMSO

    • 96-well plate (UV-transparent if monitoring NADPH absorbance)

    • Plate reader

  • Assay Procedure:

    • Prepare a solution of the AKR1C1 enzyme in the assay buffer to the desired final concentration.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the this compound (diluted from the DMSO stock). Include a control with DMSO only.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., S-tetralol) and the cofactor (e.g., NADP+).

    • Immediately monitor the change in absorbance at 340 nm (for NADPH formation) or fluorescence in kinetic mode for a set period (e.g., 5-15 minutes).

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.

Visualizations

AKR1C1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_AKR1C1 AKR1C1 Function cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Hormonal Signals Hormonal Signals AKR1C1_gene AKR1C1 Gene Hormonal Signals->AKR1C1_gene regulates Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->AKR1C1_gene regulates Nrf2->AKR1C1_gene induces transcription AKR1C1 AKR1C1 Enzyme AKR1C1_gene->AKR1C1 translates to Progesterone Progesterone AKR1C1->Progesterone metabolizes JAK2/STAT3 Pathway JAK2/STAT3 Pathway AKR1C1->JAK2/STAT3 Pathway activates HIF-1α Pathway HIF-1α Pathway AKR1C1->HIF-1α Pathway stabilizes Drug Resistance Drug Resistance AKR1C1->Drug Resistance contributes to 5-Bromo-3-phenyl\nsalicylic acid 5-Bromo-3-phenyl salicylic acid 5-Bromo-3-phenyl\nsalicylic acid->AKR1C1 inhibits 20-alpha-hydroxy-\nprogesterone 20-alpha-hydroxy- progesterone Progesterone->20-alpha-hydroxy-\nprogesterone converted to Cell Proliferation Cell Proliferation JAK2/STAT3 Pathway->Cell Proliferation Metabolic Reprogramming Metabolic Reprogramming HIF-1α Pathway->Metabolic Reprogramming

Caption: Simplified signaling pathway of AKR1C1 and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Start Start Weigh_Compound Weigh 5-Bromo-3-phenyl salicylic acid Start->Weigh_Compound Dissolve_Stock Dissolve in 100% DMSO to make stock solution Weigh_Compound->Dissolve_Stock Dilute_Working Dilute stock into pre-warmed aqueous buffer Dissolve_Stock->Dilute_Working Prepare_Plate Prepare 96-well plate with enzyme and inhibitor Dilute_Working->Prepare_Plate Pre-incubate Pre-incubate enzyme and inhibitor Prepare_Plate->Pre-incubate Start_Reaction Add substrate and cofactor (NADP+) Pre-incubate->Start_Reaction Monitor_Reaction Monitor absorbance at 340 nm Start_Reaction->Monitor_Reaction Calculate_Velocity Calculate initial reaction velocities Monitor_Reaction->Calculate_Velocity Determine_Inhibition Determine % inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 value Determine_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for an AKR1C1 inhibition assay.

References

addressing autofluorescence issues with 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with autofluorescence when using 5-Bromo-3-phenyl salicylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a selective inhibitor of the aldo-keto reductase family 1 member C1 (AKR1C1), an enzyme implicated in cancer and the processing of neuroactive steroids.[1][2][3] It is primarily used in research settings to study the role of AKR1C1 in various biological processes.[1][2]

Q2: Does this compound itself cause autofluorescence?

Currently, there is no direct scientific literature available that characterizes the autofluorescence properties of this compound. The compound is known to absorb ultraviolet light with maxima at approximately 220 nm and 301 nm.[1][3] While UV absorption can sometimes lead to fluorescence emission, the extent to which this compound contributes to background signal in fluorescence microscopy is not well-documented.

Q3: What are other potential sources of autofluorescence in my experiment?

Autofluorescence is a common issue in fluorescence-based experiments and can originate from various sources other than your compound of interest.[4] These include:

  • Endogenous Cellular Components: Molecules like NADH, collagen, elastin, and riboflavins naturally fluoresce.[4][5] Lipofuscin, a granular pigment that accumulates with age in cells, is also a significant source of broad-spectrum autofluorescence.[5]

  • Fixatives: Aldehyde fixatives such as formaldehyde (formalin) and glutaraldehyde can react with cellular proteins and amines to create fluorescent products.[4][6]

  • Extracellular Matrix: Components of the extracellular matrix, particularly collagen and elastin, exhibit intrinsic fluorescence.[5]

  • Red Blood Cells: Heme groups within red blood cells can cause autofluorescence.[4]

  • Media and Reagents: Some components of cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4]

Q4: How can I determine if the autofluorescence I'm observing is from my sample or the this compound?

To identify the source of autofluorescence, it is crucial to include proper controls in your experimental setup.[4] A key control is an unstained sample that has been through all the experimental steps, including fixation and treatment with all reagents except for your fluorescent labels and the this compound.[7] Additionally, examining a sample treated with this compound but without any fluorescent labels can help to isolate any intrinsic fluorescence from the compound itself.

Troubleshooting Guide

Issue: High background fluorescence observed in my imaging experiment with this compound.

High background fluorescence can obscure the specific signal from your fluorescent probes, leading to poor image quality and difficulty in data interpretation. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Identify the Source of Autofluorescence

Before attempting to reduce autofluorescence, it's important to pinpoint its origin.

  • Workflow for Identifying Autofluorescence Source

cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis cluster_3 Conclusion start High Background Fluorescence Observed unstained_control Prepare Unstained Control Sample start->unstained_control compound_control Prepare Sample with Compound Only start->compound_control analyze Image and Compare Fluorescence Levels unstained_control->analyze compound_control->analyze source_sample Autofluorescence from Sample/Fixation analyze->source_sample High fluorescence in unstained control source_compound Autofluorescence from Compound analyze->source_compound High fluorescence only in compound control

Troubleshooting workflow to identify the source of autofluorescence.

Step 2: Implement Mitigation Strategies

Based on the likely source of autofluorescence, you can employ several strategies to reduce it.

Mitigation StrategyDescriptionBest For
Spectral Separation If the autofluorescence spectrum is known, choose fluorophores with excitation and emission wavelengths that are well separated from the autofluorescence. Using fluorophores in the far-red spectrum can often help avoid autofluorescence, which is typically stronger in the blue and green regions.[4][5]General autofluorescence
Chemical Quenching Various chemical reagents can be used to quench autofluorescence.Aldehyde-induced and lipofuscin-based autofluorescence
Photobleaching Exposing the sample to intense light before imaging can sometimes "bleach" the autofluorescent molecules, reducing their signal. However, this method risks damaging the specific fluorescent signal as well.General autofluorescence
Change of Fixation Method Aldehyde-based fixatives are a common cause of autofluorescence.[4][6] Consider using an organic solvent like ice-cold methanol or ethanol for fixation if compatible with your antibodies and experimental goals.[4]Aldehyde-induced autofluorescence
Image Processing Post-acquisition image processing techniques, such as background subtraction, can help to reduce the impact of uniform background fluorescence.Uniform background fluorescence

Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceTypical Concentration & Incubation
Sodium Borohydride Aldehyde-induced0.1% - 1% in PBS for 20-30 minutes
Sudan Black B Lipofuscin0.1% - 0.3% in 70% ethanol for 5-30 minutes
Glycine Aldehyde-induced0.3 M for 15-30 minutes
Commercial Kits (e.g., TrueVIEW™, TrueBlack™) Broad spectrum (lipofuscin, collagen, etc.)[8]Follow manufacturer's instructions

Experimental Protocol: Immunofluorescence Staining with Autofluorescence Quenching

This protocol provides a general workflow for immunofluorescence staining of cells treated with this compound, incorporating steps to mitigate autofluorescence.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary and fluorophore-conjugated secondary antibodies

  • Autofluorescence quenching solution (e.g., 0.1% Sodium Borohydride in PBS or a commercial quencher)

  • Mounting medium with antifade

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Fixation:

    • For Aldehyde Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Alternative (to reduce autofluorescence): Fix with ice-cold methanol for 10 minutes at -20°C.

  • Autofluorescence Quenching (if using aldehyde fixation):

    • Wash cells three times with PBS.

    • Incubate with 0.1% Sodium Borohydride in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washes: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washes: Wash cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.

  • Experimental Workflow Diagram

cluster_0 Cell Preparation cluster_1 Autofluorescence Quenching cluster_2 Immunostaining cluster_3 Final Steps cell_treatment Treat Cells with 5-Bromo-3-phenyl salicylic acid fixation Fixation (e.g., 4% PFA) cell_treatment->fixation quenching Quenching Step (e.g., Sodium Borohydride) fixation->quenching permeabilization Permeabilization quenching->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Imaging mounting->imaging

Immunofluorescence experimental workflow with an autofluorescence quenching step.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-3-phenyl Salicylic Acid and Other AKR1C1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of aldo-keto reductase 1C1 (AKR1C1) inhibitors, this guide provides a comprehensive comparison of 5-Bromo-3-phenyl salicylic acid against other notable inhibitors. This document synthesizes experimental data on inhibitor potency and selectivity, details common experimental protocols, and visualizes key signaling pathways and workflows to support informed decision-making in research and development.

Introduction to AKR1C1 and Its Inhibition

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism and the detoxification of xenobiotics.[1] It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[2] Dysregulation of AKR1C1 has been implicated in a variety of diseases, including hormone-dependent cancers such as breast, prostate, and endometrial cancers, as well as drug resistance.[3][4] Consequently, the development of potent and selective AKR1C1 inhibitors is a significant area of therapeutic research.[1]

This compound has emerged as a selective inhibitor of human AKR1C1.[3] This guide provides a comparative analysis of its performance against other known AKR1C1 inhibitors, supported by quantitative data from various studies.

Quantitative Comparison of AKR1C1 Inhibitors

The following table summarizes the inhibitory potency (Ki and IC50 values) and selectivity of this compound in comparison to other frequently cited AKR1C1 inhibitors. The data highlights the varying degrees of efficacy and isoform selectivity among different chemical scaffolds.

InhibitorTargetKi (nM)IC50 (nM)Selectivity Profile
This compound AKR1C1 140 - Selective for AKR1C1 over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM); no inhibition of AKR1C4 at 100 µM.
3-Bromo-5-phenylsalicylic acidAKR1C14460 (in cells)21-fold selective for AKR1C1 over AKR1C2.[4][5][6]
3-Chloro-5-phenylsalicylic acidAKR1C10.86100 (in cells)24-fold selective for AKR1C1 over AKR1C2.[5]
Mefenamic acidAKR1C1, AKR1C2, AKR1C3810 (AKR1C1), 220 (AKR1C2), 300 (AKR1C3)-Non-selective potent inhibitor of AKR1C enzymes.[7]
Flufenamic acidAKR1C3--Basis for potent and selective AKR1C3 inhibitors.[7]
AlantolactoneAKR1C1--Potently and selectively inhibits the catalyzed activity of AKR1C1 in a dose-dependent manner.
Ruthenium Complexes (e.g., Complex 1)AKR1C1K3 = 21.4-Potent reversible inhibitors of AKR1C1, less so for AKR1C2 and AKR1C3.[6]
BaccharinAKR1C356-Highly selective for AKR1C3.[8]
LiquiritinAKR1C1--A selective and potent competitive inhibitor of AKR1C1.[8]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed methodologies for key assays used in the evaluation of AKR1C1 inhibitors.

AKR1C1 Enzyme Inhibition Assay (Spectrophotometric Method)

This assay is widely used to determine the inhibitory activity of compounds against AKR1C1 by measuring the change in NAD(P)H absorbance.

Materials:

  • Recombinant human AKR1C1 enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4 or 9.0)

  • NADPH or NAD+ as a cofactor

  • A suitable substrate (e.g., S-tetralol or 1-acenaphthenol)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the assay buffer containing potassium phosphate and any necessary additives like Triton X-114.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (typically with a final DMSO concentration of 1-5%), and the recombinant AKR1C1 enzyme.

  • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate and cofactor (e.g., S-tetralol and NADP+).

  • Immediately measure the change in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The rate of NADPH consumption (or NADH production) is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[7]

Cell-Based Progesterone Metabolism Assay

This assay assesses the ability of an inhibitor to block AKR1C1 activity within a cellular context.

Materials:

  • A cell line overexpressing AKR1C1 (e.g., bovine aortic endothelial cells or a cancer cell line)

  • Cell culture medium and supplements

  • Progesterone

  • Test inhibitor compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Seed the AKR1C1-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Add progesterone to the cell culture medium and incubate for a specific duration to allow for metabolism.

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant using an appropriate organic solvent.

  • Analyze the levels of progesterone and its metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

  • Calculate the inhibition of progesterone metabolism at each inhibitor concentration and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of AKR1C1 and the typical workflow for inhibitor screening is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate these concepts.

AKR1C1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_akr1c1 AKR1C1 Activity cluster_downstream Downstream Effects Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 ROS Reactive Oxygen Species (ROS) ROS->AKR1C1 Induces Expression Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization 20a_OHP 20α-hydroxyprogesterone (Inactive) AKR1C1->20a_OHP STAT3_Activation STAT3 Activation (Phosphorylation) AKR1C1->STAT3_Activation Promotes AKR1C1->HIF1a_Stabilization Enhances Drug_Resistance Drug_Resistance AKR1C1->Drug_Resistance Contributes to Metastasis Metastasis STAT3_Activation->Metastasis HIF1a_Stabilization->Metastasis

AKR1C1 Signaling Pathway

Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Primary_Assay Primary in vitro Enzyme Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Identify Hits (>50% inhibition) Primary_Assay->Hit_Identification Hit_Identification->Compound_Library No Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Yes Selectivity_Assay Selectivity Profiling (vs. AKR1C2, C3, C4) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Potency (e.g., Progesterone Metabolism) Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Inhibitor Screening Workflow

Comparison_Logic cluster_parameters Evaluation Parameters Inhibitor Inhibitor Potency Potency Inhibitor->Potency Selectivity Selectivity Inhibitor->Selectivity Cellular_Activity Cellular_Activity Inhibitor->Cellular_Activity Mechanism_of_Action Mechanism_of_Action Inhibitor->Mechanism_of_Action Decision Optimal Inhibitor Selection Potency->Decision Selectivity->Decision Cellular_Activity->Decision Mechanism_of_Action->Decision

Inhibitor Comparison Logic

Conclusion

This compound stands as a valuable tool for researchers studying AKR1C1 due to its demonstrated selectivity. However, the landscape of AKR1C1 inhibitors is diverse, with compounds like 3-bromo-5-phenylsalicylic acid and 3-chloro-5-phenylsalicylic acid exhibiting even greater potency in some studies. The choice of an appropriate inhibitor will ultimately depend on the specific research question, whether it be maximizing potency, ensuring isoform selectivity, or achieving efficacy in a cellular context. This guide provides the foundational data and methodologies to assist researchers in making these critical decisions and advancing the field of AKR1C1-targeted therapeutics.

References

A Comparative Analysis of 5-Bromo-3-phenyl Salicylic Acid and 3-bromo-5-phenyl Salicylic Acid as Aldo-Keto Reductase 1C1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two isomeric compounds, 5-Bromo-3-phenyl salicylic acid and 3-bromo-5-phenyl salicylic acid. Both molecules have emerged as significant inhibitors of aldo-keto reductase 1C1 (AKR1C1), an enzyme implicated in various pathological conditions, including cancer and hormonal disorders. This document outlines their synthesis, physicochemical properties, and biological activities, with a focus on their inhibitory effects on the AKR1C enzyme family. Experimental data is presented in a clear, comparative format, and detailed protocols for key biological assays are provided to facilitate reproducibility.

Physicochemical Properties

Both this compound and 3-bromo-5-phenyl salicylic acid are derivatives of salicylic acid and share the same molecular formula and weight. However, the positional difference of the bromo and phenyl substituents on the salicylic acid scaffold leads to distinct physicochemical and biological characteristics.

PropertyThis compound3-bromo-5-phenyl Salicylic Acid
Chemical Structure this compound3-bromo-5-phenyl Salicylic Acid
IUPAC Name 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid[1][2]5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid[3]
CAS Number 99514-99-5[1][2]4906-68-7[3]
Molecular Formula C₁₃H₉BrO₃[1][2]C₁₃H₉BrO₃[3]
Molecular Weight 293.11 g/mol [1][2]293.11 g/mol [3]
Appearance Crystalline solidCrystalline solid[4]
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 3 mg/mL[1][2]DMF: 15 mg/mL, DMSO: 12.5 mg/mL, Ethanol: 0.1 mg/mL[3]

Synthesis of this compound and 3-bromo-5-phenyl Salicylic Acid

The synthesis of these compounds was reported by El-Kabbani et al. in their 2009 study in the Journal of Medicinal Chemistry. The general synthetic approach involves a Suzuki coupling reaction to introduce the phenyl group onto a brominated salicylic acid derivative.

General Synthetic Workflow

cluster_synthesis General Synthesis Workflow start Brominated Salicylic Acid Derivative suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki boronic_acid Phenylboronic Acid boronic_acid->suzuki product Target Compound (this compound or 3-bromo-5-phenyl salicylic acid) suzuki->product

A generalized workflow for the synthesis of the target compounds.

Note: The detailed, step-by-step experimental protocols from the primary literature were not fully accessible in the conducted search. Researchers should refer to the original publication for precise reaction conditions, purification methods, and characterization data:

  • El-Kabbani, O., Scammells, P. J., Gosling, J., Dhagat, U., Endo, S., Matsunaga, T., ... & Hara, A. (2009). Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20α-hydroxysteroid dehydrogenase (AKR1C1). Journal of medicinal chemistry, 52(10), 3259–3264.[5]

Comparative Biological Activity: Inhibition of Aldo-Keto Reductases

The primary biological activity reported for both this compound and 3-bromo-5-phenyl salicylic acid is the inhibition of aldo-keto reductase (AKR) enzymes, with a particular potency and selectivity for AKR1C1.

CompoundTargetKi (Inhibition Constant)IC₅₀ (Half-maximal Inhibitory Concentration)Selectivity Profile
This compoundAKR1C1140 nM[6][7][8]Not explicitly reportedSelective for AKR1C1 over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM). It does not inhibit AKR1C4 at concentrations up to 100 µM.[2][9]
3-bromo-5-phenyl Salicylic AcidAKR1C14 nM[3][10][11]460 nM (for progesterone metabolism in AKR1C1-overexpressing cells)[3]Highly selective for AKR1C1 over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 µM), and AKR1C4 (Ki = 18.2 µM).[3][10] The additional phenyl group targets a nonconserved hydrophobic pocket in the active site of AKR1C1, resulting in a 21-fold improved potency over the structurally similar AKR1C2 isoform.[4]

Experimental Protocols

AKR1C1 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against AKR1C1, based on common methodologies cited in the literature.

cluster_workflow AKR1C1 Inhibition Assay Workflow prep Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) enzyme Add Recombinant Human AKR1C1 prep->enzyme inhibitor Add Test Compound (Varying Concentrations) enzyme->inhibitor incubation Pre-incubate inhibitor->incubation substrate Add Substrate Mix (e.g., S-tetralol and NADP+) incubation->substrate reaction Initiate Reaction substrate->reaction measurement Measure NADPH formation (Spectrophotometrically at 340 nm) reaction->measurement analysis Calculate % Inhibition, IC₅₀, and Ki values measurement->analysis

A typical workflow for assessing AKR1C1 inhibition.

Detailed Protocol:

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer with a pH of 7.4.

  • Reagents:

    • Recombinant human AKR1C1 enzyme.

    • Test compounds (this compound or 3-bromo-5-phenyl salicylic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Substrate: S-tetralol.

    • Cofactor: NADP⁺.

  • Procedure: a. In a 96-well plate, add the assay buffer, recombinant AKR1C1 enzyme, and varying concentrations of the test compound. b. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the enzymatic reaction by adding a mixture of the substrate (S-tetralol) and the cofactor (NADP⁺). d. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. e. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Mechanism of Action and Downstream Signaling Pathways

AKR1C1 is known to be involved in various cellular processes, and its inhibition can have significant downstream effects. The interaction of AKR1C1 with key signaling pathways, such as STAT3 and HIF-1α, has been reported, suggesting that inhibitors of AKR1C1 could modulate these pathways.

AKR1C1-Mediated Signaling

cluster_pathway Downstream Effects of AKR1C1 Activity cluster_inhibitors Inhibitor Action AKR1C1 AKR1C1 STAT3 STAT3 AKR1C1->STAT3 interacts with & facilitates phosphorylation HIF1a HIF-1α AKR1C1->HIF1a Augments expression pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Metastasis Metastasis pSTAT3->Metastasis Promotes Metabolism Metabolic Reprogramming HIF1a->Metabolism Drives Proliferation Cell Proliferation Metabolism->Proliferation Fuels Inhibitor This compound OR 3-bromo-5-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

AKR1C1's role in STAT3 and HIF-1α signaling and its inhibition.

AKR1C1 has been shown to directly interact with STAT3, facilitating its phosphorylation and subsequent activation, which in turn promotes tumor metastasis.[12][13] Additionally, AKR1C1 can augment the expression of HIF-1α, a key regulator of metabolic reprogramming in cancer cells, thereby fueling cell proliferation.[5][14] Inhibition of AKR1C1 by compounds like this compound and 3-bromo-5-phenyl salicylic acid is therefore a promising strategy to counteract these pro-tumorigenic effects.

Conclusion

Both this compound and 3-bromo-5-phenyl salicylic acid are potent inhibitors of AKR1C1. However, the available data suggests that 3-bromo-5-phenyl salicylic acid is the more potent and selective of the two isomers , with a Ki value in the low nanomolar range for AKR1C1.[3][10][11] Its enhanced potency is attributed to the interaction of its phenyl group with a nonconserved hydrophobic pocket in the active site of AKR1C1.[4]

This comparative guide provides a foundation for researchers interested in utilizing these compounds as chemical probes to study the function of AKR1C1 or as starting points for the development of novel therapeutics targeting AKR1C1-driven pathologies. Further in vivo studies are warranted to fully elucidate their therapeutic potential.

References

Unveiling the Selectivity of 5-Bromo-3-phenyl Salicylic Acid Against AKR1C Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of 5-Bromo-3-phenyl salicylic acid against the aldo-keto reductase 1C (AKR1C) isoforms. This document summarizes key experimental data, details methodologies for inhibitor testing, and presents a visual workflow to aid in understanding the screening process.

The AKR1C enzyme subfamily, comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4, plays a crucial role in the metabolism of steroids and prostaglandins.[1][2][3][4] Dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3][4] Consequently, the development of selective inhibitors for individual AKR1C isoforms is of significant interest.

This guide focuses on the selectivity profile of this compound, a known inhibitor of AKR1C enzymes. We will compare its potency against different AKR1C isoforms and contrast its performance with other notable AKR1C inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of this compound and other selected compounds against the four human AKR1C isoforms is summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), highlight the varying degrees of potency and selectivity among these inhibitors.

InhibitorAKR1C1AKR1C2AKR1C3AKR1C4
This compound Ki: 140 nM[5][6][7][8][9]Ki: 1.97 µM[5][6][8]Ki: 21 µM[5][6][8]No inhibition at 100 µM[1][2][8][9][10]
3-Bromo-5-phenyl salicylic acid Ki: 4.1 nM[1]20-fold less potent than vs AKR1C1[1]>100-fold less potent than vs AKR1C1[1]>100-fold less potent than vs AKR1C1[1]
Indomethacin --IC50: 100 nM[6]-
Flufenamic acid Potent inhibitorPotent inhibitorPotent inhibitor-
Compound 26 Inh = 37% (300 µM)IC50 = 205.7 µMIC50 = 0.213 µMInh = 35% (300 µM)
Compound 28 IC50 = 167.2 µMIC50 = 92.3 µMIC50 = 5.46 µMInh = 48% (300 µM)

Experimental Protocols

The determination of the inhibitory activity of compounds against AKR1C isoforms typically involves enzymatic assays that monitor the consumption or formation of the cofactor NADPH. Below is a detailed methodology for a common in vitro inhibition assay.

AKR1C Enzymatic Inhibition Assay Protocol

This protocol is based on the spectrophotometric or fluorometric measurement of NADPH concentration changes resulting from the enzymatic reaction.

Materials:

  • Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP+ or NADPH

  • Substrate (e.g., S-tetralol)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare a solution of NADP+ and the substrate (S-tetralol) in the assay buffer. The final concentrations will depend on the specific Km values for each isoform.[1]

    • Prepare a solution of the respective AKR1C enzyme in the assay buffer. The final enzyme concentration should be sufficient to provide a linear reaction rate for the duration of the measurement.[1]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or vehicle control (buffer with the same concentration of DMSO)

      • Enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the NADP+/substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 340 nm (for NADPH consumption) or the increase in fluorescence (for NADPH formation) over time using a microplate reader.[1][11][12]

    • Record data at regular intervals for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the selectivity profiling of an inhibitor against AKR1C isoforms.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Selectivity Profiling Inhibitor Inhibitor Stock (e.g., 5-Bromo-3-phenyl salicylic acid in DMSO) Assay_Plate 96-well Plate Setup: Enzyme + Inhibitor (or Vehicle) Inhibitor->Assay_Plate Enzymes Recombinant AKR1C Isoforms (1-4) Enzymes->Assay_Plate Reagents Assay Buffer, Substrate (S-tetralol), Cofactor (NADP+) Reaction_Start Add Substrate/Cofactor Mix to Initiate Reaction Reagents->Reaction_Start Assay_Plate->Reaction_Start Data_Acquisition Measure NADPH Change (Absorbance/Fluorescence) Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Velocities Data_Acquisition->Rate_Calculation Dose_Response Plot Dose-Response Curves Rate_Calculation->Dose_Response IC50_Ki Determine IC50 / Ki Values Dose_Response->IC50_Ki Selectivity Compare IC50/Ki Values Across AKR1C Isoforms IC50_Ki->Selectivity

Caption: Workflow for determining the selectivity profile of an inhibitor against AKR1C isoforms.

Signaling Pathway Context

The AKR1C enzymes are involved in critical signaling pathways by regulating the levels of active steroid hormones and prostaglandins. Understanding the position of these enzymes in these pathways is essential for appreciating the therapeutic potential of their inhibitors.

signaling_pathway cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin Metabolism Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Reduction Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Reduction Estrone Estrone Estrone->AKR1C3 Reduction Testosterone Testosterone Estradiol 17β-Estradiol Inactive_Metabolites Inactive Metabolites PGD2 PGD2 PGD2->AKR1C3 Reduction PGH2 PGH2 PGH2->AKR1C3 Reduction PGF2a PGF2α AKR1C1->Inactive_Metabolites AKR1C3->Testosterone AKR1C3->Estradiol AKR1C3->PGF2a

Caption: Role of AKR1C1 and AKR1C3 in steroid and prostaglandin metabolism.

This guide provides a foundational understanding of the selectivity of this compound and offers a framework for the comparative evaluation of AKR1C inhibitors. The provided experimental protocol and workflows are intended to assist researchers in designing and conducting their own screening assays. Further investigation into the in vivo efficacy and off-target effects of these compounds is crucial for their potential translation into therapeutic agents.

References

Validating 5-Bromo-3-phenyl Salicylic Acid as a Selective AKR1C1 Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Bromo-3-phenyl salicylic acid as a selective research tool for inhibiting human aldo-keto reductase 1C1 (AKR1C1). Its performance is objectively compared with alternative inhibitors, supported by experimental data and detailed protocols.

Executive Summary

This compound is a selective inhibitor of human AKR1C1, an enzyme implicated in the metabolism of progesterone and the development of various cancers. This guide demonstrates its utility as a research tool by presenting its inhibitory potency and selectivity against related AKR1C isoforms. For comparative purposes, data for a more potent analog, 3-bromo-5-phenylsalicylic acid, and other known inhibitors are also provided. Detailed experimental protocols for key validation assays are outlined to enable replication and further investigation.

Data Presentation: Inhibitor Comparison

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against AKR1C family enzymes.

Table 1: Inhibitory Activity (Ki) of Salicylic Acid Derivatives against AKR1C Isoforms

CompoundAKR1C1 Ki (nM)AKR1C2 Ki (nM)AKR1C3 Ki (µM)AKR1C4 Ki (µM)
This compound140[1][2]1970[3]21[3]>100[3]
3-bromo-5-phenylsalicylic acid4[4]874.218.2

Table 2: Inhibitory Activity of Other Known AKR1C Inhibitors

CompoundTarget(s)Ki (µM)
Mefenamic acidAKR1C1, AKR1C2, AKR1C30.81, 0.22, 0.30[5]
5-(2,5-dimethylfuran-3-carboxamido)-salicylic acidAKR1C1, AKR1C2, AKR1C350, 90, 118[5]
3-(2-carboxyethylamino)-2-naphthoic acidAKR1C1, AKR1C2, AKR1C319 (for AKR1C1)[5]
Medroxyprogesterone acetateAKR1C3- (Known inhibitor)[6]
Ursodeoxycholic acidAKR1C2- (Known inhibitor)[6]

Experimental Protocols

AKR1C1 Enzyme Inhibition Assay

This protocol outlines the determination of inhibitory activity (Ki values) for compounds against AKR1C1.

Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes

  • Potassium phosphate buffer (100 mM, pH 9.0)

  • Triton X-114 (0.005% v/v)

  • Dimethyl sulfoxide (DMSO)

  • NAD⁺ (2.3 mM)

  • 1-acenaphthenol (substrate)

  • Test inhibitors (e.g., this compound)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Triton X-114, and DMSO.

  • Add the substrate, 1-acenaphthenol, to the reaction mixture at final concentrations of 90 µM for AKR1C1, 180 µM for AKR1C2, and 250 µM for AKR1C3.[4]

  • Add 2.3 mM NAD⁺ to the mixture.

  • Add 5 µL of the test inhibitor dissolved in DMSO to the reaction mixture. Final inhibitor concentrations should be varied to determine IC50 values.

  • Initiate the reaction by adding the respective AKR1C enzyme at final concentrations of 0.11 µM for AKR1C1, 0.16 µM for AKR1C2, and 1.5 µM for AKR1C3.[4]

  • Monitor the increase in NADH absorbance at 340 nm at 37°C using a microplate reader.[4]

  • Calculate the initial reaction velocities and determine the IC50 values from the dose-response curves.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation for competitive inhibition.[5]

Progesterone Metabolism Inhibition Assay in a Cell-Based System

This protocol is for assessing the ability of an inhibitor to block the metabolism of progesterone by AKR1C1 in a cellular context.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs) overexpressing AKR1C1

  • Cell culture medium

  • Progesterone

  • Test inhibitor (e.g., this compound)

  • ELISA kit for progesterone metabolite (e.g., 20α-hydroxyprogesterone) or LC-MS/MS system

Procedure:

  • Culture BAECs overexpressing AKR1C1 in appropriate cell culture plates.

  • Treat the cells with varying concentrations of the test inhibitor (e.g., 10 µM this compound) for a predetermined time.[1]

  • Introduce progesterone to the cell culture medium.

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the concentration of the progesterone metabolite (20α-hydroxyprogesterone) in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.

  • Determine the IC50 value of the inhibitor by plotting the percentage of progesterone metabolism inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

AKR1C1_Signaling_Pathway cluster_progesterone Progesterone Metabolism cluster_jak_stat JAK/STAT Pathway Modulation Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 20a-hydroxyprogesterone 20α-hydroxyprogesterone (Inactive) AKR1C1->20a-hydroxyprogesterone JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation GeneExpression Gene Expression (Proliferation, Anti-apoptosis) STAT3->GeneExpression AKR1C1_mod AKR1C1 AKR1C1_mod->JAK2 Activation Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibitor->AKR1C1_mod Experimental_Workflow cluster_screening Inhibitor Screening & Validation cluster_details Key Steps start Start invitro In vitro Enzyme Inhibition Assay start->invitro selectivity Selectivity Profiling (AKR1C1, C2, C3, C4) invitro->selectivity step1 1. Determine Ki for AKR1C1 invitro->step1 cell_based Cell-based Progesterone Metabolism Assay selectivity->cell_based step2 2. Determine Ki for other isoforms selectivity->step2 step3 3. Calculate selectivity index selectivity->step3 end Validated Selective Inhibitor cell_based->end step4 4. Determine IC50 in cells cell_based->step4 Logical_Relationship Target Target: AKR1C1 Tool Research Tool: This compound Target->Tool Property1 Property: Potency (Ki) Tool->Property1 Property2 Property: Selectivity Tool->Property2 Validation Validation Property1->Validation Property2->Validation Experiment1 Experiment: Enzyme Inhibition Assay Validation->Experiment1 Experiment2 Experiment: Cell-based Assay Validation->Experiment2 Outcome Outcome: Validated Selective Research Tool Experiment1->Outcome Experiment2->Outcome

References

comparing the efficacy of 5-Bromo-3-phenyl salicylic acid with known AKR1C1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy and hormonal regulation, Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) has emerged as a significant therapeutic target. This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and its dysregulation is implicated in various cancers and other diseases. This guide provides a detailed comparison of the efficacy of 5-Bromo-3-phenyl salicylic acid, a selective AKR1C1 inhibitor, with other known inhibitors of this enzyme, supported by experimental data and detailed protocols.

Unveiling the Inhibitors: A Quantitative Comparison

The inhibitory potential of a compound is a key metric for its therapeutic promise. The following table summarizes the efficacy of this compound and other notable AKR1C1 inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate greater potency.

InhibitorTarget Enzyme(s)IC50KiSelectivity Profile
This compound AKR1C1 Not specified140 nM [1][2][3][4][5]Selective for AKR1C1 over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM); does not inhibit AKR1C4 at 100 µM.[2][3][5]
3-Bromo-5-phenylsalicylic acidAKR1C1Not specified4.1 nM[6]20-fold selective for AKR1C1 over AKR1C2 and >100-fold over AKR1C3 and AKR1C4.[6]
3-Chloro-5-phenylsalicylic acidAKR1C1100 nM (in cells)0.86 nM24-fold more selective for AKR1C1 over AKR1C2.[7]
AlantolactoneAKR1C1Potent, dose-dependent inhibitionNot specifiedPotently and selectively inhibits the catalyzed activity of AKR1C1.[8][9]
Ruthenium Complex 1AKR1C1, AKR1C2, AKR1C3Not specifiedLow nM K3 value for AKR1C1Preferentially inhibits AKR1C1.[10]
Ruthenium Complex 3AKR1C1, AKR1C2, AKR1C3Not specified48.8 nM K3 value for AKR1C1Preferentially inhibits AKR1C1 with 26-fold less efficient inhibition of AKR1C2.[10]
Ruthenium Complex 5AKR1C1, AKR1C2, AKR1C3Not specified31.5 nM K3 value for AKR1C1Preferentially inhibits AKR1C1 with 2.8-fold less efficient inhibition of AKR1C2.[10]
Ruthenium Complex 8AKR1C1Not specified0.35 µM K2 valueSubmicromolar inhibition of AKR1C1.[10]
N-acyl anthranilamides 7 and 8AKR1C enzymesLow inhibitory effectNot specifiedWeak inhibitors of AKR1C enzymes.[11]
3-(2-carboxyethylamino)-2-naphthoic acid (9)AKR1C1-3Not specified19 µM for AKR1C1Potent inhibitor of AKR1C1-3.[11]
3-aminobenzoic acids (11-14)AKR1C3Not specified77 µM - 144 µMSelective AKR1C3 inhibitors.[11]
4-(N-methylphenylsulfonamido)benzoic acid (15)AKR1C1-3Not specifiedNot specifiedNon-selective micromolar AKR1C1-3 inhibitor.[11]

AKR1C1's Role in Cellular Signaling

AKR1C1 is not an isolated enzyme but a component of complex cellular signaling networks. Its activity can influence pathways that are critical for cell proliferation, survival, and drug resistance. One such critical interaction is with the STAT1/3 signaling pathway. Overexpression of AKR1C1 can lead to the activation of STAT1 and STAT3, which in turn can promote cisplatin resistance in head and neck squamous cell carcinoma.[12] Furthermore, AKR1C1 has been shown to alleviate lipopolysaccharide-induced acute lung injury in mice by activating the JAK2/STAT3 signaling pathway.[13]

AKR1C1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerizes STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes AKR1C1 AKR1C1 AKR1C1->STAT1 Activates AKR1C1->STAT3 Activates 20-alpha-hydroxyprogesterone 20-alpha-hydroxyprogesterone AKR1C1->20-alpha-hydroxyprogesterone Metabolizes to Progesterone Progesterone Progesterone->AKR1C1 Substrate Gene_Expression Target Gene Expression STAT1_dimer->Gene_Expression Regulates STAT3_dimer->Gene_Expression Regulates

Caption: AKR1C1 and its interaction with the JAK/STAT signaling pathway.

Experimental Corner: How Efficacy is Measured

The determination of a compound's inhibitory effect on AKR1C1 relies on robust and reproducible experimental protocols. A common method is the in vitro enzyme inhibition assay.

Experimental Workflow: A Step-by-Step Guide

The general workflow for assessing AKR1C1 inhibition involves preparing the enzyme and substrate, initiating the reaction in the presence of the inhibitor, and measuring the outcome.

Experimental_Workflow A Prepare Recombinant AKR1C1 Enzyme D Incubate AKR1C1 with Inhibitor or Vehicle (DMSO) A->D B Prepare Substrate Solution (e.g., 1-acenaphthenol or s-tetralol) and Coenzyme (NAD+ or NADP+) E Initiate Reaction by adding Substrate and Coenzyme Mixture B->E C Prepare Test Inhibitor Solutions (e.g., this compound) at various concentrations in DMSO C->D D->E F Monitor Reaction Progress Spectrophotometrically (Increase in NADH/NADPH absorbance at 340 nm) E->F G Calculate Percentage Inhibition and Determine IC50/Ki values F->G

Caption: General workflow for an in vitro AKR1C1 inhibition assay.
Detailed Experimental Protocol

1. Reagents and Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.

  • Substrate: 1-acenaphthenol or s-tetralol.

  • Coenzyme: NAD+ or NADP+.

  • Inhibitors: this compound and other test compounds, dissolved in dimethyl sulfoxide (DMSO).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4 or 9.0).

  • 96-well microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

2. Enzyme Activity Assay:

  • The enzymatic activity of AKR1C1, AKR1C2, and AKR1C3 is determined by monitoring the rate of NADPH formation, which is measured by the increase in absorbance at 340 nm.[8][9]

  • The assay is typically carried out in a 100 µL or 300 µL reaction volume in a 96-well plate.[8][10][14]

3. Inhibition Assay Procedure:

  • A solution containing the recombinant AKR1C1 enzyme in the assay buffer is prepared.

  • The test inhibitor, dissolved in DMSO, is added to the enzyme solution at various concentrations. A control with DMSO alone is also prepared.

  • The enzyme-inhibitor mixture is incubated on ice for a specified period, for instance, 10 minutes.[8][9]

  • The reaction is initiated by adding a substrate mixture containing the substrate (e.g., s-tetralol or 1-acenaphthenol) and the coenzyme (NADP+ or NAD+).[8][9][10][14]

  • The absorbance at 340 nm is immediately recorded in kinetic mode for a set duration, for example, 15 minutes.[8][9]

  • The rate of the reaction (change in absorbance over time) is calculated.

4. Data Analysis:

  • The relative enzymatic activity is normalized to the vehicle control group (DMSO), which is considered 100%.

  • The percentage of inhibition for each inhibitor concentration is calculated.

  • IC50 values, the concentration of an inhibitor that reduces enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Ki values, representing the inhibition constant, can be determined through further kinetic studies, such as by varying substrate concentrations.

This comprehensive guide provides a foundation for researchers and drug development professionals to understand and compare the efficacy of this compound with other AKR1C1 inhibitors. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of targeting AKR1C1.

References

Cross-Reactivity Profile of 5-Bromo-3-phenyl salicylic acid with Aldo-Keto Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-Bromo-3-phenyl salicylic acid with various aldo-keto reductases (AKRs). The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and to provide essential experimental details for reproducibility.

Introduction

This compound is recognized as a selective inhibitor of human aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2][3] AKR1C1 is implicated in the metabolism of progesterone and has been identified as a potential therapeutic target in cancer and neuroactive steroid processing.[1][3] Understanding the selectivity of an inhibitor is crucial for predicting its potential off-target effects and for the development of more specific therapeutic agents. This guide summarizes the inhibitory activity of this compound against other members of the AKR1C subfamily.

Quantitative Analysis of Cross-Reactivity

The inhibitory potency of this compound has been evaluated against four human isoforms of the AKR1C subfamily. The data, summarized in the table below, demonstrates its selectivity for AKR1C1.

EnzymeInhibition Constant (Ki)Fold Selectivity vs. AKR1C1
AKR1C1 140 nM1
AKR1C2 1.97 µM (1970 nM)~14
AKR1C3 21 µM (21000 nM)150
AKR1C4 No inhibition at 100 µM>714

Data sourced from Cayman Chemical product information sheets.[1][3]

Experimental Protocols

The determination of the inhibitory activity of this compound against various reductases is typically performed using an in vitro enzyme inhibition assay. The following protocol is a generalized methodology based on common practices for assessing AKR activity.

Enzyme Inhibition Assay Protocol

  • Reagents and Materials:

    • Purified recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes.

    • This compound (dissolved in DMSO).

    • NADPH (cofactor).

    • Substrate (e.g., a specific steroid or a surrogate substrate).

    • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • 96-well microplates.

    • Spectrophotometer or fluorometer capable of measuring NADPH oxidation at 340 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted inhibitor (or DMSO for control wells), and the purified enzyme.

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The reaction rates are calculated from the linear phase of the reaction progress curves.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the cross-reactivity assessment.

G Experimental Workflow for Assessing Cross-Reactivity cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents (Enzymes, Inhibitor, Substrate, Cofactor, Buffer) B Prepare Serial Dilutions of Inhibitor A->B C Incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate and Cofactor C->D E Monitor Reaction Kinetics (e.g., NADPH oxidation at 340 nm) D->E F Calculate Initial Velocities E->F G Determine IC50 and Ki Values F->G H Compare Potency Across Different Reductases G->H

Caption: A flowchart of the experimental workflow for determining enzyme cross-reactivity.

G Inhibitor-Enzyme Interaction Pathway I 5-Bromo-3-phenyl salicylic acid E1 AKR1C1 I->E1 E2 AKR1C2 I->E2 E3 AKR1C3 I->E3 E4 AKR1C4 I->E4 R1 High Affinity Binding (Ki = 140 nM) Strong Inhibition E1->R1 R2 Lower Affinity Binding (Ki = 1.97 µM) Moderate Inhibition E2->R2 R3 Low Affinity Binding (Ki = 21 µM) Weak Inhibition E3->R3 R4 No Significant Binding (No inhibition at 100 µM) No Inhibition E4->R4

Caption: A diagram illustrating the differential binding affinity and inhibition of reductases.

References

In Vivo Validation of AKR1C1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Bromo-3-phenyl salicylic acid and alternative compounds for the in vivo inhibition of Aldo-Keto Reductase 1C1 (AKR1C1). While this compound demonstrates high potency in biochemical assays, a notable gap exists in its in vivo validation. This guide presents a direct comparison with an alternative, alantolactone, for which in vivo efficacy has been documented, alongside other potential inhibitors.

Comparative Analysis of AKR1C1 Inhibitors

The following table summarizes the inhibitory activity of this compound and selected alternatives against AKR1C1. A significant disparity in the availability of in vivo data is evident.

CompoundTargetIn Vitro Potency (Ki/IC50)In Vivo Validation DataAnimal ModelKey In Vivo Findings
This compound AKR1C1 Ki: 140 nM [1][2][3][4][5]Not Reported [2]N/A N/A
AlantolactoneAKR1C1Not explicitly defined in Ki, but demonstrated selective inhibition[6][7][8]Available[6][7][8]Non-small-cell lung cancer (NSCLC) xenograft in BALB/c nude mice[7]Significant tumor growth inhibition at 10 and 20 mg/kg[7]
Flufenamic AcidAKR1C1 (pan-AKR1C inhibitor)IC50: ~1 µMAvailable (in other contexts)[9][10][11]Chick embryo chorioallantoic membrane (CAM) assay; mouse models of CPR[9][10]Promotes angiogenesis; improves survival and neurologic outcome after CPR[9][10]
BAY 11-7082AKR1C1 (and others, primarily NF-κB)Not specified for AKR1C1Available (primarily for NF-κB inhibition)[12][13][14][15]Fibroid xenografts in SCID mice; RAS-driven cancer models[12][14]Reduction in tumor weight; attenuation of cancer cell growth[12][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is the in vivo experimental protocol for alantolactone, a viable alternative to this compound with demonstrated efficacy in a preclinical cancer model.

In Vivo Validation of Alantolactone in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model[7]
  • Animal Model: Six-week-old female BALB/c nude mice were utilized for this study.

  • Cell Line: NCI-H460 human non-small-cell lung cancer cells were used to establish tumors.

  • Tumor Induction: Two million NCI-H460 cells were subcutaneously inoculated into the mice.

  • Treatment Initiation: Treatment commenced when the mean tumor size reached approximately 200 mm³.

  • Drug Administration: Alantolactone was administered via tail vein injection at doses of 10 mg/kg and 20 mg/kg. A control group received an equal volume of the vehicle.

  • Dosing Schedule: Injections were administered every two or three days for a total of 18 days.

  • Outcome Measures:

    • Tumor volume was monitored throughout the study.

    • At the end of the study, tumors were excised, and the expression levels of AKR1C1 and phosphorylated STAT3 were analyzed via western blotting to confirm target engagement and downstream effects.

Visualizing the Scientific Workflow and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

cluster_0 In Vitro Assessment cluster_1 In Vivo Validation This compound This compound AKR1C1 Enzyme Assay AKR1C1 Enzyme Assay This compound->AKR1C1 Enzyme Assay Alantolactone Alantolactone Alantolactone->AKR1C1 Enzyme Assay In Vitro Potency (Ki) In Vitro Potency (Ki) AKR1C1 Enzyme Assay->In Vitro Potency (Ki) NSCLC Xenograft Model NSCLC Xenograft Model In Vitro Potency (Ki)->NSCLC Xenograft Model Alantolactone No Reported Data No Reported Data In Vitro Potency (Ki)->No Reported Data This compound Tumor Growth Inhibition Tumor Growth Inhibition NSCLC Xenograft Model->Tumor Growth Inhibition

Figure 1. A flowchart comparing the available validation data for this compound and Alantolactone.

Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 20-alpha-hydroxyprogesterone 20-alpha-hydroxyprogesterone AKR1C1->20-alpha-hydroxyprogesterone This compound This compound This compound->AKR1C1 Alantolactone Alantolactone Alantolactone->AKR1C1

Figure 2. The inhibitory action of this compound and Alantolactone on the AKR1C1 pathway.

G cluster_cell Tumor Cell Alantolactone Alantolactone AKR1C1_in_cell AKR1C1 Alantolactone->AKR1C1_in_cell STAT3_Activation STAT3 Activation AKR1C1_in_cell->STAT3_Activation promotes Proliferation_Metastasis Proliferation & Metastasis STAT3_Activation->Proliferation_Metastasis

Figure 3. The proposed mechanism of Alantolactone's anti-tumor effect via AKR1C1 inhibition.

References

A Head-to-Head Comparison of Small Molecule Inhibitors Targeting AKR1C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of small molecule inhibitors targeting Aldo-Keto Reductase Family 1 Member C1 (AKR1C1), an enzyme implicated in cancer progression and therapeutic resistance. The following sections detail the inhibitory potency and selectivity of various compounds, the experimental protocols for their evaluation, and the signaling pathways influenced by AKR1C1.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of several small molecule inhibitors against AKR1C1 and other AKR1C isoforms are summarized below. The data, presented as IC50 and Ki values, have been compiled from multiple studies to provide a comparative overview. Lower values indicate higher potency.

Table 1: Inhibitory Potency (Ki) of Salicylic Acid Derivatives against AKR1C Isoforms

CompoundAKR1C1 Ki (nM)AKR1C2 Ki (nM)Selectivity (AKR1C2/AKR1C1)Reference
3-bromo-5-phenylsalicylic acid4Not specified21-fold more potent for AKR1C1[1]
3-chloro-5-phenylsalicylic acid0.86Not specified24-fold more selective for AKR1C1[2]

Table 2: Inhibitory Potency (IC50/Ki) of Various Inhibitors against AKR1C Isoforms

CompoundAKR1C1AKR1C2AKR1C3Selectivity NotesReference
Mefenamic acidKi = 0.81 µMKi = 0.22 µMKi = 0.30 µMNon-selective[3]
3-bromo-5-phenylsalicylic acidIC50 = 460 nM (in cells)--Potent cellular activity[2]
3-chloro-5-phenylsalicylic acidIC50 = 100 nM (in cells)--Potent cellular activity[2]
AlantolactonePotent and selective inhibitionLower inhibitionLower inhibitionSelectively inhibits AKR1C1 activity in a dose-dependent manner.[4]
5-(2,5-dimethylfuran-3-carboxamido)-salicylic acidKi = 50 µMKi = 90 µMKi = 118 µMNon-selective[3]
4-((2-carbamoylphenoxy)methyl)-5-methylfuran-2-carboxamideKi = 122 µMModerate inhibitorModerate inhibitorPartially selective towards AKR1C1[3]
4-(2-naphthoyl)piperazine-1-carbaldehydeKi = 64 µM--AKR1C1 selective[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AKR1C1 inhibitors.

AKR1C1, AKR1C2, and AKR1C3 Enzymatic Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of compounds against AKR1C enzymes by monitoring the change in NADPH absorbance.[4][5]

Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 proteins

  • S-tetralol (substrate)

  • NADP+ (cofactor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 2 µg of the respective recombinant AKR1C protein in 50 µl of assay buffer.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the protein mixture and incubate on ice for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µl of a substrate mixture containing 2 mM S-tetralol and 1 mM NADP+ in the assay buffer.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 15 minutes at 37°C.

  • Calculate the relative enzymatic activity by normalizing the rate of NADPH formation in the presence of the inhibitor to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Progesterone Metabolism Assay

This assay evaluates the ability of an inhibitor to block AKR1C1-mediated progesterone metabolism within a cellular context.[2]

Materials:

  • Human cell line expressing AKR1C1 (e.g., HEC-1-B)

  • Cell culture medium and supplements

  • Progesterone

  • Test compounds dissolved in DMSO

  • LC-MS/MS system for steroid analysis

Procedure:

  • Culture the cells to a suitable confluency in appropriate multi-well plates.

  • Treat the cells with varying concentrations of the test compound for a predetermined period.

  • Add progesterone to the cell culture medium and incubate for a specific duration to allow for metabolism.

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant.

  • Analyze the concentrations of progesterone and its metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of progesterone metabolism at each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

AKR1C1 is involved in multiple signaling pathways that contribute to cancer cell proliferation, metastasis, and drug resistance.

AKR1C1_Signaling_Pathways cluster_upstream Upstream Signals cluster_akr1c1 AKR1C1 Regulation & Function cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress AKR1C1 AKR1C1 Oxidative Stress->AKR1C1 induces Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->AKR1C1 induces STAT3 STAT3 AKR1C1->STAT3 activates HIF1a HIF-1α AKR1C1->HIF1a enhances TWIST1 TWIST1 AKR1C1->TWIST1 regulates Drug_Resistance Drug Resistance AKR1C1->Drug_Resistance Progesterone Progesterone 20a-hydroxyprogesterone 20a-hydroxyprogesterone Progesterone->20a-hydroxyprogesterone metabolized by AKR1C1 Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Metabolic_Reprogramming Metabolic Reprogramming HIF1a->Metabolic_Reprogramming TWIST1->Proliferation TWIST1->Metastasis Metabolic_Reprogramming->Proliferation Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS IC50_Determination IC50 Determination HTS->IC50_Determination Hits Selectivity_Assay Selectivity Assay (vs. AKR1C2/3/4) IC50_Determination->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (Progesterone Metabolism) Selectivity_Assay->Cell_Based_Assay Selective Hits In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cell_Based_Assay->In_Vivo_Efficacy Lead Compounds

References

Unveiling the Therapeutic Promise of 5-Bromo-3-phenyl Salicylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, 5-Bromo-3-phenyl salicylic acid derivatives are emerging as a promising class of compounds with multifaceted therapeutic potential. This guide offers a comprehensive evaluation of their anticancer, anti-inflammatory, and antimicrobial properties, benchmarked against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to facilitate further investigation and development.

A Note on the Data

The following sections present a comparative analysis based on available preclinical data for this compound and its closely related derivatives. Direct comparative studies for all therapeutic areas are not yet available for this specific class of compounds. The data for established drugs are provided for benchmarking purposes.

Anticancer Potential: Targeting AKR1C1 in Cancer Therapy

This compound has demonstrated significant potential as an anticancer agent, primarily through its potent and selective inhibition of aldo-keto reductase family 1 member C1 (AKR1C1).[][2] This enzyme is implicated in the progression of various cancers and contributes to chemotherapy resistance.

Comparative Efficacy

The following table summarizes the inhibitory activity of this compound against AKR1C1 and the cytotoxic activity of related compounds compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundTarget/Cell LineIC50/Ki ValueReference DrugIC50 Value
This compoundAKR1C1 (enzyme)Ki = 140 nM[][2]--
Thiazole DerivativesMCF-7 (Breast Cancer)Moderate cytotoxicity[3]DoxorubicinIC50 < 100 µM[3]
Quinoxaline AnalogsVarious Cancer Cell LinesHigh Potency[4]DoxorubicinComparable to Doxorubicin[4]
Silyl Furan-2(5H)-one DerivativesHCT-116 (Colon Cancer)IC50 = 1.3 µM - 21.3 µM[5]5-Fluorouracil-

Note: IC50 values for direct cytotoxicity of this compound derivatives against a panel of cancer cell lines are a critical area for future research.

Signaling Pathway: AKR1C1-STAT3 Axis

The anticancer activity of AKR1C1 inhibitors like this compound is linked to the disruption of the STAT3 signaling pathway. AKR1C1 can promote the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell proliferation, survival, and metastasis. Inhibition of AKR1C1 is therefore expected to downregulate STAT3 activity, leading to an anti-tumor response.

AKR1C1_STAT3_Pathway AKR1C1 AKR1C1 STAT3 STAT3 AKR1C1->STAT3 Promotes Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) Nucleus->Gene_Expression Upregulates Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 Inhibits

Figure 1. Proposed anticancer mechanism via AKR1C1-STAT3 pathway inhibition.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Comparative Efficacy

The anti-inflammatory potential of salicylic acid derivatives can be assessed using the in vitro Human Red Blood Cell (HRBC) membrane stabilization assay. The following table compares the activity of related N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives with the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

CompoundAssayIC50 ValueReference DrugIC50 Value
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativesProtease Inhibition0.04–0.07 mg/mL[6]Acetylsalicylic acid0.4051 ± 0.0026 mg/mL[6]
Salicylic acid conjugated dihydropyrazoline analoguesPhospholipase A2 InhibitionShowed maximum activity[7]--
-HRBC Membrane Stabilization Data Not Available Diclofenac Reported to be effective

Note: Direct evaluation of this compound derivatives using the HRBC membrane stabilization assay is needed for a conclusive comparison.

Signaling Pathway: NF-κB Inhibition

Salicylic acid derivatives can inhibit the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This degradation would otherwise allow NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activate IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) pIkBa->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Inhibitor Salicylic Acid Derivatives Inhibitor->IKK_complex Inhibits

Figure 2. Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity: A Promising Frontier

Brominated salicylic acid derivatives have demonstrated notable antibacterial activity. Further investigation into this compound derivatives is warranted to explore their potential as novel antimicrobial agents.

Comparative Efficacy

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC). The table below presents the antibacterial reactivity of a related compound, 5-bromosalicylic acid, and MIC values for other brominated derivatives.

CompoundBacterial StrainsMIC ValueReference DrugMIC Value
5-Bromosalicylic acidGeneral antibacterial reactivityHigher than salicylic acid[8]--
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL[6][9]AmpicillinData Not Available for direct comparison
5-bromo substituted phenyl N-acylhydrazone derivativesVarious strains7.81–62.50 µg/mL (in combination with streptomycin)Streptomycin-

Note: MIC values of this compound derivatives against a panel of clinically relevant bacteria are needed for a thorough evaluation.

Experimental Protocols

Synthesis of 5-Bromosalicylic Acid (General Procedure)

A common method for the synthesis of 5-bromosalicylic acid involves the bromination of salicylic acid.

Materials: Salicylic acid, Bromine, Solvent (e.g., glacial acetic acid).

Procedure:

  • Dissolve salicylic acid in the chosen solvent in a round-bottom flask.

  • Slowly add a solution of bromine in the same solvent to the salicylic acid solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for a specified period.

  • The product is then precipitated, filtered, washed, and recrystallized to obtain pure 5-bromosalicylic acid.

Note: This is a general procedure and specific reaction conditions such as temperature, reaction time, and purification methods may vary.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials: Human cancer cell lines, this compound derivatives, Doxorubicin, 96-well plates, MTT solution, DMSO.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds & Reference Drug Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO Incubate_2_4h->Add_DMSO Measure_Absorbance Measure Absorbance Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for the MTT cell viability assay.
In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.

Materials: Fresh human blood, Alsever's solution, Isotonic and hypotonic saline solutions, Phosphate buffer, this compound derivatives, Diclofenac.

Procedure:

  • Prepare a suspension of human red blood cells (HRBC).

  • Incubate the HRBC suspension with various concentrations of the test compounds and a reference drug (e.g., Diclofenac).

  • Induce hemolysis by adding a hypotonic solution.

  • Centrifuge the mixture to pellet the intact cells.

  • Measure the absorbance of the supernatant, which contains hemoglobin released from lysed cells, using a spectrophotometer.

  • Calculate the percentage of membrane stabilization and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials: Bacterial strains, Mueller-Hinton broth, 96-well microtiter plates, this compound derivatives, Ampicillin.

Procedure:

  • Prepare serial twofold dilutions of the test compounds and a reference antibiotic (e.g., Ampicillin) in the wells of a 96-well plate containing broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 16-20 hours.

  • Visually inspect the plates for turbidity, indicating bacterial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutics with potential applications in oncology, inflammation, and infectious diseases. Their potent inhibition of AKR1C1 highlights a clear path for anticancer drug development. The anti-inflammatory and antimicrobial activities of related compounds suggest that these derivatives may also be effective in these areas.

Future research should focus on:

  • Synthesis and characterization of a broader library of this compound derivatives.

  • Direct comparative in vitro studies to determine the IC50 and MIC values of these specific derivatives against a wide range of cancer cell lines, inflammatory markers, and microbial strains.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

  • Mechanistic studies to further elucidate the signaling pathways modulated by these compounds.

The comprehensive data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound derivatives as next-generation therapeutic agents.

References

A Comparative Guide to AKR1C1 Inhibition: Benchmarking 5-Bromo-3-phenyl Salicylic Acid Against First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Bromo-3-phenyl salicylic acid, a potent and selective inhibitor of aldo-keto reductase 1C1 (AKR1C1), against first-generation AKR1C1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for research and drug development purposes.

Introduction to AKR1C1

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a member of the aldo-keto reductase superfamily. This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, regulating the activity of androgens, estrogens, and progesterone.[1] AKR1C1 catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[2][3] Aberrant expression and activity of AKR1C1 have been implicated in various pathologies, including cancer, making it a significant therapeutic target.[1][3]

This compound: A Selective AKR1C1 Inhibitor

This compound has emerged as a highly selective inhibitor of human AKR1C1.[4][5][6] Its design was guided by the structure of the AKR1C1 active site, featuring a phenyl group that targets a non-conserved hydrophobic pocket, which contributes to its high potency and selectivity.[7][8]

Benchmarking Against First-Generation Inhibitors

First-generation AKR1C1 inhibitors include non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and other salicylic acid derivatives. While these compounds exhibit inhibitory activity against AKR1C enzymes, they often lack selectivity, which can lead to off-target effects.[9][10]

The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and representative first-generation AKR1C1 inhibitors.

CompoundTargetKi (nM)IC50 (nM)Selectivity Profile
This compound AKR1C1 4 - 140 [4][7][11][12]460 (cellular) [7][8][12][13][14]Highly selective for AKR1C1. Shows significantly lower affinity for AKR1C2, AKR1C3, and AKR1C4.[2][7][9][14]
3-Bromo-5-phenylsalicylic acidAKR1C14.1[9]-20-fold selective over AKR1C2 and >100-fold over AKR1C3 and AKR1C4.[9]
3-Chloro-5-phenylsalicylic acidAKR1C10.86[7]100 (cellular)[7][13]24-fold more selective for AKR1C1 over AKR1C2.[7][13]
Flufenamic acidAKR1C1, AKR1C2, AKR1C3810 (AKR1C1)[9]-Non-selective inhibitor of AKR1C enzymes.[9][10]
Mefenamic acidAKR1C1, AKR1C2, AKR1C3810 (AKR1C1), 220 (AKR1C2), 300 (AKR1C3)[9]-Non-selective.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of AKR1C1 inhibitors.

AKR1C1 Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of a compound against the AKR1C1 enzyme.

Materials:

  • Recombinant human AKR1C1 enzyme

  • NADPH (cofactor)

  • Substrate (e.g., S-tetralol or 1-acenaphthenol)[9][15][16]

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4 or 9.0)[9][15][16]

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm[15][16]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant AKR1C1 enzyme, and varying concentrations of the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).[11][16]

  • Incubate the mixture for a defined period (e.g., 10 minutes on ice) to allow for inhibitor binding.[15][17]

  • Initiate the enzymatic reaction by adding the substrate and NADPH.[15][17]

  • Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time.[11][16]

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations.

Cellular Progesterone Metabolism Assay

This assay evaluates the ability of an inhibitor to block AKR1C1 activity within a cellular context.

Materials:

  • Cells overexpressing AKR1C1 (e.g., transfected BAECs or other suitable cell lines)[4][14]

  • Cell culture medium

  • Progesterone

  • Inhibitor compound

  • Analytical method for quantifying progesterone and its metabolites (e.g., HPLC or LC-MS)

Procedure:

  • Culture the AKR1C1-overexpressing cells to a suitable confluency.

  • Pre-treat the cells with varying concentrations of the inhibitor compound for a specific duration (e.g., 2 hours).[14]

  • Add progesterone to the cell culture medium and incubate for a defined period (e.g., 6 hours).[14]

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant.

  • Analyze the levels of progesterone and its metabolite, 20α-hydroxyprogesterone, using a suitable analytical method.

  • Calculate the percentage of inhibition of progesterone metabolism at each inhibitor concentration and determine the cellular IC50 value.[7][8]

Visualizations

Experimental Workflow for Benchmarking AKR1C1 Inhibitors

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison A Recombinant AKR1C1 Enzyme C Inhibition Assay (Spectrophotometry) A->C A->C B Test Compounds (this compound & First-Gen Inhibitors) B->C B->C G Progesterone Metabolism Assay B->G B->G D Determine Ki and IC50 values C->D C->D E Assess Selectivity vs. AKR1C2/3/4 D->E D->E J Tabulate Quantitative Data E->J E->J F AKR1C1-Overexpressing Cells F->G F->G H Quantify Progesterone & Metabolites (HPLC/LC-MS) G->H G->H I Determine Cellular IC50 H->I H->I I->J I->J K Compare Potency & Selectivity J->K J->K L Publish Comparison Guide K->L K->L

Caption: Workflow for benchmarking AKR1C1 inhibitors.

AKR1C1 Signaling Pathway and Inhibition

G cluster_0 Progesterone Metabolism cluster_1 Downstream Signaling Progesterone Progesterone (Active) AKR1C1 AKR1C1 Progesterone->AKR1C1 Metabolite 20α-Hydroxyprogesterone (Inactive) AKR1C1->Metabolite STAT3 STAT3 Activation AKR1C1->STAT3 activates Cell_Effects Cell Proliferation, Metastasis, Chemoresistance STAT3->Cell_Effects Inhibitor 5-Bromo-3-phenyl salicylic acid Inhibitor->AKR1C1 inhibits

Caption: AKR1C1 pathway and the inhibitory action of this compound.

Conclusion

The data presented in this guide demonstrates that this compound is a potent and highly selective inhibitor of AKR1C1, outperforming first-generation inhibitors, such as flufenamic acid, in terms of both potency and selectivity. Its ability to effectively inhibit progesterone metabolism in a cellular context further validates its potential as a valuable tool for studying AKR1C1-mediated pathways and as a lead compound for the development of novel therapeutics targeting AKR1C1-associated diseases. The detailed experimental protocols and illustrative diagrams provided serve as a resource for researchers in the field.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-phenyl Salicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-3-phenyl salicylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the use of appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves and a laboratory coat.
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into sewer systems or allow it to contaminate water sources.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect surplus and non-recyclable this compound in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment, weighing paper, and contaminated glassware, should be considered hazardous waste and collected in the same designated container.[2]

  • Solutions: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders before collecting in the waste container.[1]

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled with:

  • The full chemical name: "this compound"

  • Appropriate hazard warnings (e.g., "Harmful," "Irritant")

  • The date of waste generation

Step 3: Storage Pending Disposal

Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Always follow local, state, and federal regulations for hazardous waste disposal.[1]

In Case of Accidental Release:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Prevent further leakage or spillage and keep the material away from drains or water courses.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and any contaminated soil or absorbent material into a designated container for disposal as hazardous waste.

  • Decontaminate the spill area and any equipment by scrubbing with alcohol.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_contaminated Collect Contaminated Materials ppe->collect_contaminated label_container Label Container with Chemical Name & Hazards collect_solid->label_container collect_contaminated->label_container store_waste Store in Cool, Dry, Well-Ventilated Area label_container->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-3-phenyl salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-3-phenyl salicylic acid

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Immediate Safety Protocols:

Before handling this compound, ensure that a safety shower and eyewash station are readily accessible. It is imperative to handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves for any signs of degradation or perforation before use.[1][2] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1][3]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3][4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1][3]
Hazard Summary

This compound presents the following hazards as classified under the Globally Harmonized System (GHS):

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[4][5]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[4][5]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[4][5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure your designated workspace within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.[1]

  • Handling:

    • When transferring the compound, do so carefully to avoid the generation of dust or aerosols.[4]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke when using this product.[4]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[3]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated waste.[6] It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[3][6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Never dispose of this chemical down the drain.[3]

Emergency Procedures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • If on Skin: Wash with plenty of soap and water.[4] Take off contaminated clothing and wash it before reuse.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Rinse mouth.[4]

In all cases of exposure, seek immediate medical attention.

Safe_Handling_Workflow Prep Preparation Don_PPE Don PPE Prep->Don_PPE Handling Handling in Fume Hood Don_PPE->Handling Cleanup Decontamination & Cleanup Handling->Cleanup Waste_Collection Collect Halogenated Waste Handling->Waste_Collection Doff_PPE Doff & Dispose PPE Cleanup->Doff_PPE Disposal Dispose via EHS Waste_Collection->Disposal

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.